Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Description
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Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYISMPLEFNMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016730 | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26347-98-8 | |
| Record name | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Foreword: The Quintessential Hindered Phenolic Antioxidant
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), known commercially as Irganox 1010, represents a cornerstone in the stabilization of polymeric materials.[1] Its molecular architecture, featuring four sterically hindered phenolic moieties linked to a central pentaerythritol core, endows it with exceptional efficacy as a primary antioxidant.[1] This structure provides high thermal stability and low volatility, making it indispensable for protecting polymers like polyethylene and polypropylene during high-temperature processing.[1][2] The compound functions by donating hydrogen atoms from its phenolic groups to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[2]
This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for this critical additive. We will dissect the core chemical transformations, elucidate the underlying mechanisms, and present detailed protocols grounded in established chemical principles. The objective is to furnish researchers, chemists, and process development professionals with a robust technical framework for understanding and executing this synthesis.
The Strategic Synthesis Pathway: A Two-Act Chemical Drama
The industrial synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is elegantly accomplished through a two-stage process. This strategy is both efficient and scalable, making it commercially viable.
-
Act I - The Michael Addition: Formation of the key intermediate, an alkyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. This is achieved via a base-catalyzed Michael addition of an acrylate ester to 2,6-di-tert-butylphenol.[1]
-
Act II - The Transesterification Climax: The intermediate ester is then reacted with pentaerythritol in a high-temperature transesterification reaction to construct the final tetra-ester product.[1][3]
This sequential approach allows for precise control over each transformation, ensuring high purity and yield of the final product.
Visualizing the Overall Synthesis Workflow
Caption: Overall two-step synthesis of Irganox 1010.
Act I: Forging the Intermediate via Michael Addition
The journey begins with the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This step is critical as it builds the fundamental "arm" that will later be attached to the pentaerythritol core.
Mechanistic Rationale
The reaction is a classic base-catalyzed Michael addition. A strong base, such as sodium or potassium hydroxide, is employed to deprotonate the hydroxyl group of 2,6-di-tert-butylphenol.[4] This creates a phenoxide ion, a potent nucleophile. The steric hindrance from the two adjacent tert-butyl groups does not prevent this deprotonation but plays a crucial role in directing the subsequent reaction. The phenoxide ion then attacks the electron-deficient β-carbon of methyl acrylate, a Michael acceptor. The resulting enolate is then protonated to yield the final propionate intermediate.
Detailed Experimental Protocol
-
Materials:
-
2,6-di-tert-butylphenol
-
Methyl acrylate
-
Catalyst: Sodium hydroxide or potassium hydroxide[4]
-
Nitrogen gas (for inert atmosphere)
-
Dilute hydrochloric acid (for neutralization)
-
-
Procedure:
-
Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet with 2,6-di-tert-butylphenol and a catalytic amount of sodium hydroxide.
-
Heat the mixture under a nitrogen atmosphere to approximately 70°C to melt the phenol and form the sodium phenoxide catalyst system.[5]
-
Slowly add methyl acrylate to the reaction mixture via the dropping funnel. An exothermic reaction will occur; control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring for 30-60 minutes.[5]
-
Increase the temperature to around 90°C and hold for 1-2 hours to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture to approximately 80°C.
-
Neutralize the mixture with dilute hydrochloric acid. This step is crucial as it quenches the catalyst and protonates any remaining phenoxide.
-
The product, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, will often crystallize upon cooling and neutralization.
-
Isolate the solid product by filtration. A high-purity product (often >99%) can be obtained without further recrystallization.[5]
-
Visualizing the Michael Addition
Caption: Mechanism of Michael Addition.
Act II: The Transesterification Climax
With the intermediate ester in hand, the final step involves attaching four of these molecules to a single pentaerythritol core. This is accomplished through a transesterification reaction, which is an equilibrium process.
Mechanistic Rationale
Transesterification involves the exchange of the alcohol moiety of an ester. In this case, the four hydroxyl groups of pentaerythritol act as nucleophiles, attacking the carbonyl carbon of four molecules of the intermediate ester. This process displaces four molecules of methanol. To drive this equilibrium-limited reaction to completion, the methanol byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum while heating.[3]
The choice of catalyst is critical. While basic catalysts can be used, organotin compounds like dibutyltin oxide are commonly employed in industrial settings to facilitate the reaction under less harsh conditions and improve selectivity.[2]
Detailed Experimental Protocol
-
Materials:
-
Procedure:
-
Charge the reactor with Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, pentaerythritol (in a stoichiometric ratio slightly greater than 4:1 to account for the four hydroxyl groups), and the catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring.
-
Gradually increase the temperature to 170-175°C.[2]
-
Once the target temperature is reached, slowly apply a vacuum to the system. This will facilitate the removal of the methanol byproduct as it is formed, driving the reaction forward.
-
Maintain the reaction under heat and vacuum for several hours until the theoretical amount of methanol has been collected, indicating the reaction is nearing completion.
-
Release the vacuum with nitrogen and cool the molten product.
-
The crude product is then purified. Recrystallization from a suitable solvent, such as isopropanol or heptane, is a common method to obtain the final product as a high-purity, white crystalline solid.[3] Driving the reaction to completion can be challenging, and commercial samples may contain small amounts of the tri-substituted ester.[1]
-
Data and Process Parameters Summary
For clarity and comparative analysis, the key parameters for each stage of the synthesis are summarized below.
| Parameter | Act I: Michael Addition | Act II: Transesterification |
| Reaction Type | Base-Catalyzed Michael Addition | Catalytic Transesterification |
| Key Reactants | 2,6-di-tert-butylphenol, Methyl Acrylate | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Pentaerythritol |
| Typical Catalyst | NaOH, KOH[4] | Dibutyltin oxide, Organotin compounds[2][3] |
| Temperature Range | 70 - 90°C[5] | 170 - 175°C[2] |
| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen), followed by Vacuum |
| Key Byproduct | None (in ideal reaction) | Methanol (removed to drive equilibrium) |
| Purification | Filtration (often sufficient)[5] | Recrystallization (e.g., from heptane)[3] |
| Expected Yield | >98%[4][5] | High, typically >90% after purification |
Conclusion: A Synthesis of Industrial Importance
The synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) via a two-step pathway of Michael addition followed by transesterification is a robust and well-established industrial process. The causality behind the experimental choices—from the use of a base catalyst to activate the phenol, to the critical removal of methanol under vacuum to drive the final esterification—demonstrates a deep understanding of fundamental chemical principles. Each step is a self-validating system, where reaction progress can be monitored and controlled to achieve a final product of high purity and yield. This molecule's continued importance in polymer stabilization underscores the elegance and efficiency of its chemical synthesis, making it a vital component in the arsenal of materials science.
References
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PubChem. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C56H84O10. Available from: [Link]
-
Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Available from: [Link]
- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
ResearchGate. Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available from: [Link]
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- 2. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]
- 3. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5 [chemicalbook.com]
Official IUPAC Name: 2,2-Bis({[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)propane-1,3-diyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
[1]
Abstract
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a large, multi-functional sterically hindered phenolic antioxidant, is a highly effective and non-discoloring stabilizer.[1] Widely recognized by trade names such as Irganox® 1010, it is a cornerstone additive in the polymer industry, protecting a vast array of organic substrates against thermo-oxidative degradation.[1][2][3] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, mechanism of action, synthesis, and analytical characterization. Furthermore, it explores the compound's established applications and evaluates its potential, based on its robust safety profile and regulatory precedents, as a valuable excipient for the stabilization of sensitive active pharmaceutical ingredients (APIs) and complex drug delivery systems.
Chemical Identity and Physicochemical Properties
This molecule is structurally characterized by a central pentaerythritol core to which four 3,5-di-tert-butyl-4-hydroxyhydrocinnamate arms are attached via ester linkages.[4] This tetra-functional structure results in a high molecular weight and very low volatility, which are key to its performance in high-temperature processing applications.
Common Synonyms and Trade Names:
-
Antioxidant 1010[5]
-
Anox 20[4]
-
Dovernox 10[4]
-
Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane[5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6683-19-8 | [4] |
| Molecular Formula | C₇₃H₁₀₈O₁₂ | [4] |
| Molar Mass | 1177.66 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 110–125 °C (230–257 °F) | [4] |
| Solubility in Water | <0.1 g/mL | [4] |
| Solubility in Acetone | 0.75 g/mL | [4] |
| Solubility in Toluene | 0.5 g/mL | [4] |
| Flash Point | 566.6 °F (297 °C) (open cup) | [6][7] |
Mechanism of Action: A Sterically Hindered Radical Scavenger
The antioxidant functionality of this molecule is derived from its four sterically hindered phenolic groups. During oxidative degradation, highly reactive free radicals (R•) are generated, which can propagate a chain reaction leading to the degradation of the host material.
The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, effectively neutralizing it. This process generates a stable, resonance-delocalized phenoxyl radical. The presence of the bulky tert-butyl groups at the ortho positions to the hydroxyl group provides significant steric hindrance. This hindrance is the key to the molecule's efficacy; it prevents the newly formed phenoxyl radical from participating in further unwanted reactions, thus terminating the degradation cycle.
The phenoxyl radical can be further stabilized through resonance, including the formation of a quinonoid structure, which can also react with and terminate a second polymer free radical.
Caption: Antioxidant mechanism of a hindered phenol.
Synthesis and Manufacturing
The industrial synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is typically achieved through a multi-step process. A common route involves:
-
Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol. This reaction forms the intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.[4]
-
Transesterification: A high-temperature transesterification reaction between four equivalents of the methyl propanoate intermediate and one equivalent of pentaerythritol.[4]
Experimental Protocol Example (Illustrative, based on patent literature)
The following protocol is an illustrative guide based on principles described in patent literature for producing the target compound.[8]
Caption: Generalized workflow for synthesis and purification.
Key Process Considerations:
-
Catalyst: Basic catalysts are employed for the transesterification. Organotin compounds are cited in patents, though tin-free processes are now also highlighted by manufacturers.[1][8]
-
Reaction Completion: Driving the reaction to completion to achieve the fully tetra-substituted product can be challenging. Commercial samples may contain small amounts of the tri-ester impurity.[4]
-
Purification: The final product is typically purified by recrystallization from a solvent like methanol to yield a high-purity, crystalline powder.[8]
Analytical Characterization
The identity and purity of the compound are confirmed using a suite of standard analytical techniques. For quality control in polymer applications, methods focus on quantifying its concentration within a matrix.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) group is observed between 1735-1744 cm⁻¹.[9] This peak is often used for quantitative analysis in polymer films, where its absorbance is ratioed against a characteristic polymer peak.[9] Other identified peaks include those for -C-O-C- stretching (1275 cm⁻¹, 1040 cm⁻¹) and -C-H bending (1140 cm⁻¹, 765 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a certified reference material, its structure and purity are confirmed by quantitative NMR (qNMR). This provides an absolute measure of purity and structural confirmation.
-
Chromatography and Mass Spectrometry: For analysis in complex matrices, techniques like High-Performance Liquid Chromatography (HPLC) are common. In polymer analysis, specialized methods such as thermal desorption or reactive pyrolysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are employed due to the compound's low volatility.[10]
Applications in Industry and Research
Established Application: Polymer Stabilization
The primary and most widespread use is as a high-performance antioxidant for a diverse range of polymers.[1][2][3] Its high molecular weight, low volatility, and excellent compatibility make it ideal for protecting polymers during high-temperature processing (e.g., extrusion) and ensuring long-term thermal stability during the product's service life.[1]
Polymers Stabilized Include:
-
Polyolefins (Polyethylene, Polypropylene)[4]
-
Polyurethanes
-
Polyesters
-
Polyvinyl Chloride (PVC)
-
Styrene homo- and co-polymers (e.g., ABS)
-
Elastomers and Synthetic Rubbers[1]
Potential Application: A High-Performance Excipient for Drug Development
While not yet widely documented as a pharmaceutical excipient, its profile presents a compelling case for its investigation and use in stabilizing drug formulations.
Rationale for Pharmaceutical Application:
-
Proven Efficacy: Its function as a highly effective radical scavenger is well-established. This is directly translatable to protecting oxygen-sensitive APIs from oxidative degradation, thereby enhancing shelf-life and stability.
-
Low Volatility and High Thermal Stability: These properties are highly advantageous for advanced manufacturing processes like Hot Melt Extrusion (HME) . HME is a solvent-free technique used to create amorphous solid dispersions (ASDs) to improve the bioavailability of poorly soluble drugs.[11][12] The process requires thermally stable excipients, and this compound's ability to withstand high temperatures while preventing polymer and drug degradation makes it an ideal candidate.
-
Favorable Safety Profile: Extensive toxicological studies for its use in cosmetics and as an indirect food additive have shown it to have very low toxicity. Acute oral LD50 in rats is reported to be >5,000 mg/kg, and it is not considered a skin sensitizer or carcinogen.[13]
-
Regulatory Precedent: The compound is an FDA-approved indirect food additive, listed in 21 CFR for use in articles that contact food.[13][14] This existing regulatory clearance for food-contact applications provides a strong foundation for its consideration as a pharmaceutical excipient, suggesting a low risk profile.
Table 2: Comparison with Other Common Antioxidants
| Feature | Pentaerythritol tetrakis(...) (Irganox 1010) | Butylated Hydroxytoluene (BHT) | α-Tocopherol (Vitamin E) |
| Type | Primary, Hindered Phenol | Primary, Hindered Phenol | Primary, Hindered Phenol |
| Molecular Weight | High (~1178 g/mol ) | Low (~220 g/mol ) | Medium (~431 g/mol ) |
| Volatility | Very Low | High | Moderate |
| Thermal Stability | High | Low | Moderate |
| Discoloration | Non-discoloring | Can cause yellowing | Can cause yellowing |
| Key Advantage | Superior performance at high processing temperatures; Low migration | Cost-effective | "Natural" antioxidant; effective |
| Key Disadvantage | Higher cost | Volatility; potential for migration | Potential for color instability |
Safety and Toxicology
The toxicological profile has been evaluated extensively, primarily in the context of its use in polymers for food packaging and in cosmetics. The consensus is a low order of toxicity.
-
Acute Toxicity: The acute oral LD50 in rats is greater than 5,000 mg/kg. The acute dermal LD50 in rabbits is greater than 3,160 mg/kg.[13]
-
Chronic Toxicity: In a 2-year study with rats fed diets containing up to 10,000 ppm, no treatment-related adverse effects were observed.[13]
-
Carcinogenicity & Mutagenicity: The compound is not classified as a carcinogen or mutagen.[13]
-
Developmental/Reproductive Toxicity: Studies in mice and rats showed no evidence of teratogenic effects or maternal toxicity.[13]
For use as a pharmaceutical excipient, particularly in oral dosage forms, further investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) profile would be required to fully characterize its behavior in vivo. Its large molecular size and high lipophilicity suggest that gastrointestinal absorption would be minimal.
Conclusion
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a scientifically significant molecule with a long history of proven performance as a primary antioxidant. Its unique combination of high efficacy, thermal stability, low volatility, and a favorable safety profile has made it an indispensable tool in the polymer industry. For researchers and drug development professionals, this compound represents an under-explored but high-potential candidate for use as a stabilizing excipient. Its properties are particularly well-suited for modern pharmaceutical manufacturing techniques like hot melt extrusion, where it could play a crucial role in protecting both the API and polymeric carriers from degradation, ultimately leading to more stable and effective drug products.
References
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PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1989). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Antioxidant Efficiency of Irganox® 1010 on Processing and Properties of Plasticized Poly(3-Hydroxybutyrate) Films. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Retrieved from [Link]
-
Health Canada. (n.d.). Chemical Substance - Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate. Retrieved from [Link]
-
ResearchGate. (2013). Determination of Antioxidant Irganox 1010 in Polypropylene by Infrared Spectrometry. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Hot-Melt Extrusion of Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. Retrieved from [Link]
-
GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. Retrieved from [Link]
-
Polivinil Plastik. (1998). IRGANOX 1010. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). TETRAKIS (METHYLENE(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)) METHANE & ITS SALTS. Retrieved from [Link]
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An In-depth Technical Guide to the Antioxidant Mechanism of Sterically Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of molecular defense, antioxidants stand as crucial sentinels against the deleterious effects of oxidation. This chemical process, capable of producing highly reactive free radicals, can lead to the degradation of essential organic compounds and cellular structures. Within the arsenal of antioxidant compounds, sterically hindered phenols represent a class of highly effective and widely utilized molecules. Their applications span from preventing spoilage in food and extending the shelf life of industrial polymers to protecting active pharmaceutical ingredients (APIs) from oxidative damage.[1][2][3]
Unlike simple phenols, the unique architecture of sterically hindered phenols—characterized by bulky functional groups strategically positioned on the aromatic ring—confers a superior ability to neutralize free radicals safely and efficiently. This guide provides a deep dive into the core mechanisms governing their antioxidant action, offering a scientifically grounded narrative for researchers and professionals seeking to leverage these compounds in their work.
Part 1: The Fundamental Chemistry of Sterically Hindered Phenols
The remarkable efficacy of sterically hindered phenols as antioxidants is a direct consequence of their specific molecular structure. Understanding this architecture is key to comprehending their function.
Molecular Architecture: A Tale of Two Features
The defining characteristics of a sterically hindered phenol are:
-
A Phenolic Hydroxyl (-OH) Group: This group is the reactive heart of the molecule, directly participating in the antioxidant process by donating a hydrogen atom.[4][5]
-
Bulky Alkyl Groups: Typically, one or more bulky groups, such as tert-butyl groups, are positioned at the ortho positions (the carbon atoms adjacent to the carbon bearing the hydroxyl group) of the aromatic ring.[2]
This arrangement creates a "sterically hindered" environment around the hydroxyl group. The bulky substituents act as physical shields, influencing the reactivity of the hydroxyl group and, critically, stabilizing the molecule after it has neutralized a free radical.
The Phenolic Hydroxyl Group: The Hydrogen Donor
The primary role of the phenolic hydroxyl group is to act as a hydrogen donor.[6] The antioxidant process is initiated when the phenol donates the hydrogen atom from its hydroxyl group to a reactive free radical, thereby neutralizing it.[5] The efficiency of this process is intrinsically linked to the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE signifies that less energy is required to break the bond, making the hydrogen atom more readily available for donation.[7][8] The electronic properties of the aromatic ring and its substituents play a crucial role in modulating this BDE.[9][10][11]
The Critical Role of Steric Hindrance
The presence of bulky alkyl groups is what elevates hindered phenols above their non-hindered counterparts. This steric hindrance provides two major advantages:
-
Modulated Reactivity: The bulky groups partially shield the hydroxyl group, preventing it from engaging in unwanted side reactions.
-
Phenoxyl Radical Stabilization: Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. In non-hindered phenols, this resulting radical can sometimes be reactive enough to initiate new oxidation chains, a detrimental pro-oxidant effect. However, in sterically hindered phenols, the bulky ortho substituents, combined with resonance delocalization of the unpaired electron across the aromatic ring, render the phenoxyl radical exceptionally stable and unreactive.[4][12] This stability is paramount, as it ensures the antioxidant process is a true termination event.[2]
Part 2: The Core Antioxidant Mechanism: A Step-by-Step Elucidation
The antioxidant activity of sterically hindered phenols is primarily governed by a mechanism known as Hydrogen Atom Transfer (HAT).[4][5][13]
Primary Mechanism: Hydrogen Atom Transfer (HAT)
The HAT mechanism is a direct, single-step process. A sterically hindered phenol (ArOH) encounters a free radical (R•), which could be a peroxyl radical (ROO•) or another reactive species. The phenol then donates its hydroxyl hydrogen to the radical, effectively neutralizing it and terminating the oxidative chain reaction.[5]
Reaction: ArOH + R• → ArO• + RH
This reaction transforms the damaging free radical (R•) into a stable, non-radical molecule (RH), while the antioxidant itself becomes a phenoxyl radical (ArO•).
Caption: The core Hydrogen Atom Transfer (HAT) mechanism.
The Fate of the Stabilized Phenoxyl Radical
The genius of the sterically hindered phenol design lies in the stability of the resulting phenoxyl radical (ArO•).[10] Being relatively unreactive, it does not propagate the radical chain. Instead, it is neutralized through several termination pathways:
-
Pathway A: Radical-Radical Termination: Two phenoxyl radicals can react with each other to form stable, non-radical products, such as quinone methides or dimeric structures.[14] This is a common pathway, especially at higher antioxidant concentrations.
-
Pathway B: Scavenging a Second Radical: The phenoxyl radical can trap a second free radical (R•), forming a stable adduct (ArOR). This makes a single antioxidant molecule capable of neutralizing two free radicals, enhancing its stoichiometric efficiency.
Caption: Termination pathways for the stabilized phenoxyl radical.
Factors Influencing Antioxidant Efficacy
The antioxidant performance of a hindered phenol is not static but is influenced by several factors:
-
Substituent Effects: Electron-donating groups on the aromatic ring can lower the O-H BDE, making the phenol a better hydrogen donor and stabilizing the resulting phenoxyl radical.[4][15] The nature and size of the alkyl groups at the ortho positions also fine-tune the steric environment, impacting both reactivity and stability.[2]
-
Solvent and Environment: The surrounding medium can influence the reaction mechanism. While HAT is predominant in many systems, particularly in non-polar environments, other mechanisms like Sequential Proton Loss Electron Transfer (SPLET) can become relevant in polar, protic solvents.[4]
-
Temperature and Concentration: As with any chemical reaction, temperature affects the rate of radical scavenging. Antioxidant concentration influences the kinetics and the probability of different termination pathways.
Part 3: Experimental Validation and Characterization
The theoretical efficacy of a hindered phenol must be validated through robust experimental assays. These tests quantify the ability of a compound to scavenge free radicals and provide comparative data for different antioxidant molecules.
Common Assays for Assessing Antioxidant Activity
Two of the most widely used in vitro spectrophotometric assays are the DPPH and ABTS assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH•, which has a deep purple color.[16] When a hindered phenol donates a hydrogen atom to DPPH•, the radical is neutralized, and the solution's color fades to yellow.[16] The decrease in absorbance at ~517 nm is measured to quantify the antioxidant's scavenging activity.[17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves generating the ABTS•+ radical cation, which is intensely colored blue-green. Antioxidants added to the solution reduce this radical cation back to the colorless ABTS, and the resulting decolorization is measured at ~734 nm.[18] This assay is versatile as it can be used in both aqueous and organic media.[18]
Caption: Generalized workflow for DPPH or ABTS antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for assessing antioxidant activity.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~0.1 mM. Store in the dark.
-
Prepare a series of dilutions of the test hindered phenol compound and a standard antioxidant (e.g., Trolox or Butylated Hydroxytoluene - BHT) in the same solvent.[19]
-
-
Assay Procedure:
-
To a 96-well microplate, add a fixed volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, standard, and a solvent blank (control) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[17]
-
Plot the % Inhibition against the concentration of the antioxidant to determine the IC50 value —the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Quantitative Data Presentation
Results from such assays are best presented in a tabular format for clear comparison.
| Compound | Type | IC50 (µM) ± SD |
| BHT | Sterically Hindered Phenol | 18.5 ± 1.2 |
| Trolox | Vitamin E Analog | 12.3 ± 0.9 |
| Phenol | Non-Hindered Phenol | 150.7 ± 8.5 |
| Test Compound A | Novel Hindered Phenol | 15.2 ± 1.1 |
| Test Compound B | Novel Hindered Phenol | 25.8 ± 2.0 |
| (Note: Data are hypothetical for illustrative purposes.) |
Part 4: Applications in Drug Development and Beyond
The robust and non-propagating radical scavenging mechanism of sterically hindered phenols makes them invaluable in various high-stakes applications:
-
Pharmaceuticals: They are used as excipients to protect APIs from oxidative degradation, thereby ensuring the stability, efficacy, and shelf-life of drug products.[1] The drug Probucol, for instance, contains two hindered phenol moieties.[1]
-
Polymers and Plastics: As primary antioxidants, they are critical additives that prevent the thermal and photo-oxidative degradation of polymers during processing and use, preserving their mechanical properties and appearance.[3][6][20]
-
Food Preservation: Compounds like BHT are used to prevent the rancidification of fats and oils in food products, extending their freshness and nutritional value.[2]
-
Biomedical Research: Their ability to protect cells from oxidative damage makes them important tools in studying diseases linked to oxidative stress, such as neurodegenerative disorders and age-related macular degeneration.[21]
Conclusion
The antioxidant mechanism of sterically hindered phenols is a masterclass in molecular design. Through the synergistic action of a hydrogen-donating hydroxyl group and strategically placed bulky substituents, these molecules execute a highly efficient and controlled termination of oxidative chain reactions. The key to their success is the formation of a stabilized, unreactive phenoxyl radical, which prevents the propagation of further radical damage. This elegant mechanism, validated by robust experimental assays, underpins their critical role as stabilizers in pharmaceuticals, industrial materials, and food products, making them indispensable tools for scientists and researchers across numerous disciplines.
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Thermal stability and degradation profile of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and degradation characteristics of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a leading antioxidant in the polymer and materials industry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this stabilizer's performance under thermal stress.
Introduction: The Quintessential Stabilizer
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), commonly known by trade names such as Irganox® 1010, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic materials, particularly polymers like polyethylene and polypropylene, from thermo-oxidative degradation during high-temperature processing and throughout their service life.[4][5][6]
The efficacy of this molecule stems from its unique structure: four hindered phenol units are attached to a central pentaerythritol core.[2] This design imparts several critical properties:
-
High Thermal Stability: The molecule can withstand the high temperatures typical of polymer processing without premature decomposition.
-
Low Volatility: Its large size and high molecular weight (1177.63 g/mol ) minimize its loss during manufacturing processes.[4]
-
Excellent Compatibility: It integrates well with a wide range of organic substrates.[5][7]
-
High Resistance to Extraction: It remains within the polymer matrix, ensuring long-term protection.[7][8]
This guide will delve into the mechanistic underpinnings of its antioxidant activity, its quantitative thermal stability, its degradation pathways under thermal stress, and the analytical methodologies required for its comprehensive evaluation.
The Core Mechanism: Free Radical Scavenging by a Hindered Phenol
The fundamental role of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is to interrupt the auto-oxidation cycle of polymers. This cycle is a chain reaction initiated by factors like heat, light, and mechanical stress, which leads to the formation of highly reactive free radicals (R•) and subsequently, peroxy radicals (ROO•). These peroxy radicals are the primary propagators of degradation, leading to chain scission and cross-linking, which ultimately degrade the material's mechanical properties.[3][9]
The antioxidant intervenes through a process of hydrogen atom transfer (HAT).[9][10] The phenolic hydroxyl (-OH) group donates a hydrogen atom to the peroxy radical, neutralizing it and thereby terminating the chain reaction.[4][10]
This process results in the formation of a stable, sterically hindered phenoxyl radical. The key to the molecule's success lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[3][4] This steric hindrance serves two purposes:
-
It enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.
-
It shields the hydroxyl group, making the antioxidant more selective towards highly reactive free radicals.[3]
Caption: Mechanism of free radical scavenging by a hindered phenolic antioxidant.
Assessing Thermal Stability: A Quantitative Approach
The thermal stability of an antioxidant is paramount, as it must remain intact at the processing temperatures of the materials it is designed to protect. For Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), decomposition is observed to begin around 281°C under standard conditions.[4]
Key Thermal Properties
The following table summarizes the critical thermal data for this compound, providing a quantitative basis for its performance envelope.
| Property | Value | Source(s) |
| Chemical Name | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | [1] |
| CAS Number | 6683-19-8 | [1][11] |
| Molecular Weight | 1177.63 g/mol | [4] |
| Appearance | White, free-flowing powder | [2][7] |
| Melting Range | 110 - 125 °C | [2][7] |
| Decomposition Temp. | ~281 °C | [4] |
Core Analytical Techniques
To empirically determine these properties and understand the material's behavior as a function of temperature, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This is the cornerstone for stability assessment. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this antioxidant, a TGA scan reveals the onset temperature of decomposition, the rate of mass loss, and the amount of residual material, providing a clear profile of its thermal limits.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for identifying the melting point, a key physical property that can affect its dispersion in a polymer matrix.[12]
Caption: A generalized workflow for thermal analysis using TGA or DSC.
Standard Operating Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a self-validating system for determining the thermal stability of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).
-
Instrument Calibration: Verify the TGA's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate) as per instrument guidelines. This step ensures the trustworthiness of the generated data.
-
Sample Preparation:
-
Place a clean, empty TGA pan (platinum or alumina) on the microbalance and tare.
-
Accurately weigh 5-10 mg of the antioxidant powder directly into the pan. Record the exact weight. The precision of this step is critical for quantitative analysis.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to isolate thermal degradation from thermo-oxidative degradation initially.
-
-
Thermal Method:
-
Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Increase the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
-
Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG).
-
The Degradation Profile: Pathways and Products
When subjected to temperatures exceeding its stability threshold, particularly in the presence of oxygen, the antioxidant molecule will begin to degrade. Understanding this degradation profile is crucial for predicting its long-term efficacy and identifying potential byproducts.
Degradation Mechanism and Byproducts
Pyrolysis studies at elevated temperatures (e.g., 300–500°C) show that the degradation is primarily characterized by the fragmentation of the side-chains of the hindered phenol units.[4] The ester linkages are susceptible to cleavage, leading to the formation of various smaller molecules.
The dominant degradation products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) include derivatives such as 3,5-di-tert-butyl-4-hydroxycinnamate .[4] The identification of these fragments confirms that the antioxidant's functional core is the primary site of thermal breakdown.
It is important to note that some transformation and discoloration of hindered phenolic antioxidants is an expected consequence of their function.[13] Discoloration indicates that the antioxidant is actively scavenging radicals, and should not necessarily be interpreted as a failure of stabilization.[13]
Analytical Technique: Pyrolysis-GC-MS
To elucidate the degradation profile, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice. This powerful technique allows for the controlled thermal decomposition of the sample followed by the separation and identification of the resulting volatile fragments.
-
Causality: We choose Py-GC-MS because it directly simulates the thermal stress the antioxidant experiences during processing and allows for the unequivocal identification of degradation products by the mass spectrometer, providing a clear picture of the degradation pathways.
Standard Operating Protocol: Pyrolysis-GC-MS
-
Sample Preparation: A small, accurately known amount of the antioxidant (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer connected to the GC inlet. The sample is rapidly heated to a set temperature (e.g., 400°C, 500°C) under an inert helium atmosphere. This controlled heating ensures reproducible fragmentation.
-
Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column. The components are separated based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries (e.g., NIST).
-
Data Analysis: The resulting pyrogram (a chromatogram of pyrolysis products) is analyzed to identify each peak and determine the relative abundance of the degradation products, thereby mapping the degradation profile.
Synergism and Practical Application
In industrial applications, Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is rarely used in isolation. It is a primary antioxidant, meaning it excels at scavenging radicals during the service life of a product.[3] For comprehensive protection, it is often blended with secondary antioxidants, such as phosphites (e.g., Irgafos® 168).[4][8]
-
Synergistic Effect: The phosphite secondary antioxidant functions by decomposing hydroperoxides (ROOH), which are formed when the primary antioxidant neutralizes a peroxy radical.[9] By removing these hydroperoxides, the phosphite prevents them from breaking down into more radicals, thus protecting the primary antioxidant and creating a powerful synergistic stabilization system.[8]
Typical concentration levels in polyolefins range from 0.05% to 0.4%, depending on the specific polymer, processing conditions, and desired long-term stability.[7][8] Due to its low toxicity, it is approved for use in many countries for applications involving food contact.[14]
Conclusion
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a highly effective and thermally stable primary antioxidant. Its performance is rooted in the classic hindered phenol mechanism of free radical scavenging, enhanced by a high molecular weight that confers low volatility and high permanence. Its thermal stability, with a decomposition onset above 280°C, makes it suitable for the demanding conditions of polymer processing. While it undergoes predictable side-chain fragmentation at very high temperatures, its degradation profile is well-understood. The strategic combination of this antioxidant with secondary stabilizers provides a robust and synergistic system for the long-term protection of a wide array of organic materials, solidifying its role as an industry-standard stabilizer.
References
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National Center for Biotechnology Information. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). PubChem Compound Database. Retrieved from [Link]
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Cosmetic Ingredient Review. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. Retrieved from [Link]
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Cheméo. (n.d.). Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. Retrieved from [Link]
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Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). PubChem Compound Database. Retrieved from [Link]
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Mayzo. (n.d.). BNX® 1010: pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]
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Apic, J., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Retrieved from [Link]
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Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
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MDPI. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]
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Polivinil Plastik. (1998). IRGANOX® 1010. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism of stabilization of Irganox 1010. Retrieved from [Link]
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ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]
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E3S Web of Conferences. (2021). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]
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OUCI. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
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Ciba Specialty Chemicals. (n.d.). Ciba® IRGANOX® 1010. Retrieved from [Link]
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Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
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MDPI. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from [Link]
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Oxford Academic. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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ResearchGate. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]
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Alfa Aesar. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), 98%. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Enhancing Polymer Longevity with Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) as a primary antioxidant for polymer stabilization. It elucidates the fundamental mechanism of action, details its principal applications, and furnishes validated, step-by-step protocols for its incorporation into polymer matrices and the subsequent evaluation of its stabilizing efficacy. The protocols are designed to be self-validating, incorporating control standards and clear performance metrics.
Introduction: The Challenge of Polymer Degradation
Polymers are indispensable in modern applications, from medical devices to advanced materials. However, their organic nature makes them susceptible to degradation when exposed to heat, oxygen, and light during processing and end-use.[1][2] This thermo-oxidative degradation is an autocatalytic radical chain reaction that leads to chain scission and cross-linking, resulting in catastrophic failures such as embrittlement, discoloration, and loss of mechanical integrity.[1][3]
To counteract these effects, stabilizers are incorporated into the polymer matrix.[4] Among the most effective primary antioxidants is Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) , a high molecular weight, sterically hindered phenolic antioxidant.[5][6] Its structure, featuring four hindered phenol groups linked to a central pentaerythritol core, provides exceptional efficacy, low volatility, and high resistance to extraction, making it a stabilizer of choice for a wide range of polymers.[6][7]
Physicochemical Properties
Understanding the properties of this stabilizer, commonly known by the CAS Number 6683-19-8 and trade names like Irganox 1010, is critical for its effective application.[6][8]
| Property | Value | Source(s) |
| Chemical Name | 2,2-Bis({[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)propane-1,3-diyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate] | [6] |
| CAS Number | 6683-19-8 | [6][8][9] |
| Molecular Formula | C₇₃H₁₀₈O₁₂ | [6][10] |
| Molar Mass | 1177.6 g/mol | [6][8] |
| Appearance | White to off-white powder or solid | [6][9][10] |
| Melting Point | 110 - 125 °C | [6][8] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, toluene, and other organic solvents. | [6][8][9] |
Scientific Principle: The Mechanism of Stabilization
The efficacy of this molecule lies in its function as a radical scavenger . The thermo-oxidative degradation of a polymer (P-H) is a cyclical process initiated by the formation of free radicals.[1] The stabilizer interrupts this cycle.
Causality of Action:
-
Initiation: Heat or shear during processing generates initial polymer alkyl radicals (P•).
-
Propagation: These radicals react rapidly with oxygen to form polymer peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, creating a polymer hydroperoxide (POOH) and another alkyl radical (P•), propagating the destructive cycle.[1]
-
Intervention: The hindered phenolic antioxidant (Ar-OH) donates its labile hydroxyl hydrogen to the highly reactive peroxy radical (POO•).[7][11] This neutralizes the radical, converting it into a stable hydroperoxide (POOH), and in the process, the antioxidant becomes a phenoxyl radical (Ar-O•).[12]
-
Termination: Crucially, the antioxidant-derived phenoxyl radical is highly resonance-stabilized. The bulky tert-butyl groups at the ortho positions provide steric hindrance, preventing this radical from initiating new degradation chains.[7][11] It is a stable radical that effectively terminates the chain reaction.
Figure 1: Radical scavenging mechanism of a hindered phenolic antioxidant.
Core Applications & Target Polymers
This stabilizer is highly versatile and is employed in a variety of organic substrates.[5] Its high molecular weight and low volatility make it particularly suitable for polymers that undergo high-temperature processing.
-
Polyolefins (Polypropylene, Polyethylene): It is a primary antioxidant for these polymers, providing excellent long-term heat stability during processing (extrusion, molding) and service life.[6]
-
Elastomers and Synthetic Fibers: It protects against degradation, preserving elasticity and mechanical strength.[5][11]
-
Adhesives and Sealants: Enhances the stability and performance of formulations, ensuring reliable bonding.[11]
-
Other Substrates: It is also effective in styrenic polymers (e.g., ABS), engineering plastics (e.g., polyamides), PVC, and polyurethanes.[11]
Experimental Guide: Protocols & Methodologies
This section provides detailed protocols for incorporating the stabilizer and evaluating its performance. A self-validating approach is critical; therefore, all experiments must include an unstabilized "control" polymer processed under identical conditions for baseline comparison.
Protocol 1: Incorporation via Melt Compounding
Objective: To achieve a homogeneous dispersion of the stabilizer within a polymer matrix. Melt compounding using a twin-screw extruder is the industry-standard method.
Materials & Equipment:
-
Polymer resin (e.g., Polypropylene pellets)
-
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) powder
-
Precision balance (±0.01 g)
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during extrusion. A typical condition for polypropylene is 2-4 hours at 80-90°C.
-
Calculating Loading Level: The optimal concentration typically ranges from 0.05% to 0.5% by weight, depending on the polymer and the severity of the application environment. For this protocol, we will target a 0.2% loading level.
-
For a 1000 g batch:
-
Mass of Stabilizer = 1000 g * 0.002 = 2.00 g
-
Mass of Polymer = 1000 g - 2.00 g = 998.00 g
-
-
-
Pre-Blending: In a clean container, accurately weigh and combine the polymer pellets and stabilizer powder. Tumble blend for 10-15 minutes to ensure a uniform physical mixture. This prevents dosage variations at the extruder feed throat.
-
Extrusion Parameters:
-
Causality: The temperature profile must be sufficient to melt the polymer completely for proper mixing but should not be excessively high to induce premature degradation.
-
Set the extruder temperature profile. For polypropylene, a representative profile is:
-
Feed Zone: 180°C
-
Transition Zones: 190°C, 200°C, 210°C
-
Metering Zone & Die: 220°C
-
-
Set screw speed to a moderate level (e.g., 150-250 RPM) to ensure adequate shear for mixing without excessive degradation.
-
-
Compounding: Feed the pre-blended material into the extruder. The molten polymer strand exiting the die should be cooled in a water bath and then fed into a pelletizer.
-
Specimen Preparation: Dry the compounded pellets. Use an injection molding machine to prepare standardized test specimens (e.g., ASTM D638 Type I "dog bones" for tensile testing).
-
Control Sample: Repeat steps 1-6 using only the pure polymer resin (0% stabilizer) to create control specimens.
Protocol 2: Evaluation of Stabilization Efficacy
Objective: To quantify the improvement in thermo-oxidative stability conferred by the antioxidant. This involves subjecting both stabilized and control samples to accelerated aging and measuring the change in key properties.
Principle: TGA measures the mass of a sample as a function of temperature. The onset temperature of mass loss is a direct indicator of thermal degradation. A higher onset temperature signifies greater thermal stability.[13][14]
Procedure:
-
Place 5-10 mg of a sample (pellet or a small piece from a molded part) into a TGA pan.
-
Run the TGA instrument under a controlled atmosphere (e.g., air or oxygen at 50 mL/min) to simulate an oxidative environment.
-
Use a heating rate of 10°C/min from 30°C to 600°C.
-
Data Analysis: Determine the Onset of Decomposition Temperature (Tₒ), often defined as the temperature at which 5% mass loss occurs.
-
Validation: A successful stabilization should result in a significant increase in Tₒ for the stabilized sample compared to the control.
Example Data Presentation:
| Sample | Tₒ (Onset at 5% Mass Loss) | Improvement over Control |
| Control PP | 275 °C | - |
| PP + 0.2% Stabilizer | 310 °C | +35 °C |
Principle: This test simulates the material's service life by exposing it to elevated temperatures for extended periods.[15][16] The retention of mechanical properties, such as tensile strength and elongation, is the ultimate measure of the stabilizer's effectiveness in preserving the polymer's structural integrity.
Procedure:
-
Baseline Testing (T=0): Using a universal testing machine, perform tensile tests on at least 5 control and 5 stabilized specimens according to ASTM D638 to determine their initial tensile strength and elongation at break.
-
Accelerated Aging: Place additional sets of control and stabilized specimens in a forced-air convection oven at a constant elevated temperature (e.g., 135°C or 150°C for polypropylene). The temperature should be high enough to accelerate aging without causing immediate melting.[16]
-
Time-Point Testing: Remove sets of 5 specimens (both control and stabilized) from the oven at predetermined intervals (e.g., 100, 250, 500, and 1000 hours).
-
Allow specimens to cool to room temperature for at least 24 hours.
-
Perform tensile tests on the aged specimens.
-
Data Analysis: Calculate the percentage retention of the initial property at each time point.
-
% Retention = (Aged Value / Initial Value) * 100
-
-
Validation: The stabilized material should exhibit a significantly higher retention of mechanical properties over time. Failure is often defined as the time required to reach 50% retention of the initial value.
Integrated Experimental Workflow
The entire process, from material preparation to final data analysis, can be visualized as a systematic workflow.
Figure 2: End-to-end workflow for stabilizer incorporation and evaluation.
References
-
PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
-
PubChem. (n.d.). Antioxidant 1010. National Center for Biotechnology Information. Retrieved from [Link]
-
ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC. Retrieved from [Link]
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NPL. (2023). Accelerated ageing of polymers. NPL Publications. Retrieved from [Link]
-
Turi, E. A. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. Retrieved from [Link]
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ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Review on the thermo-oxidative degradation of polymers during processing and in service. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. PMC. Retrieved from [Link]
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Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
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Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 3: Thermooxidative Degradation. Retrieved from [Link]
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Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Retrieved from [Link]
-
Cambridge Prisms: Plastics. (2024). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Retrieved from [Link]
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Application Notes & Protocols: The Role of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) as a Primary Antioxidant in Polyethylene and Polypropylene
Abstract and Forward
This technical guide provides an in-depth exploration of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a high-performance primary antioxidant critical to the stabilization of polyolefins. Known commercially by trade names such as Irganox 1010, Anox 20, and Dovernox 10, this molecule is indispensable for protecting polyethylene (PE) and polypropylene (PP) from thermo-oxidative degradation[1][2]. The degradation process, if left unchecked, irrevocably compromises the polymer's mechanical integrity, appearance, and service life.
These notes are structured to provide researchers and material scientists with both the foundational theory and actionable protocols. We will dissect the antioxidant's mechanism of action, detail its specific applications in PE and PP, and provide validated experimental procedures for its incorporation and efficacy assessment. The causality behind each protocol step is explained to empower the user to not only replicate but also adapt these methods for novel research and development endeavors.
Scientific Foundation: Mechanism of Stabilization
Polyolefins like PE and PP are susceptible to degradation via a free-radical chain reaction, a process initiated by energy inputs such as heat or shear during processing and environmental exposure during the product's lifecycle[3][4]. This autoxidation cycle proceeds in three main stages:
-
Initiation: Formation of free radicals (R•) from the polymer backbone.
-
Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.
-
Termination: Radicals combine to form non-radical species.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) functions as a primary antioxidant by interrupting the propagation stage. It is classified as a sterically hindered phenolic antioxidant[5][6].
The Causality of Hindered Phenols: The molecule possesses four 3,5-di-tert-butyl-4-hydroxyphenyl groups[1]. The hydrogen atom on the phenolic hydroxyl (-OH) group is readily donated to a peroxy radical (ROO•), neutralizing its reactivity and terminating the degradation cycle[7][8]. The genius of this design lies in the subsequent stability of the antioxidant radical. The bulky tert-butyl groups on either side of the hydroxyl group provide significant steric hindrance, while the aromatic ring allows for resonance stabilization of the unpaired electron. This combined effect renders the antioxidant radical exceptionally stable and unable to initiate new oxidation chains, a critical feature for an effective primary antioxidant[7][8].
Figure 1: Radical Scavenging Mechanism of a Hindered Phenol Antioxidant.
Application in Polyethylene (PE) and Polypropylene (PP)
The structural integrity of PE and PP is highly dependent on maintaining their designed molecular weight. Thermo-oxidative degradation severs polymer chains, leading to a reduction in molecular weight, which manifests as brittleness, loss of tensile strength, surface cracking (crazing), and discoloration (yellowing). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a preferred stabilizer due to its high molecular weight (1177.6 g/mol ), which ensures low volatility during high-temperature processing and excellent resistance to extraction, guaranteeing long-term protection[1][2].
Key Performance Attributes
-
Melt Flow Stability: Prevents significant changes in the Melt Flow Index (MFI) during extrusion and molding, ensuring process consistency and final part quality[9].
-
Long-Term Thermal Stability (LTTS): Provides exceptional protection against degradation during the service life of the material, especially in applications involving elevated temperatures[10].
-
Color Retention: Minimizes the formation of chromophoric degradation byproducts, thus preserving the natural color of the polymer or the vibrancy of added pigments.
-
Synergistic Potential: Its efficacy is significantly enhanced when used in combination with secondary antioxidants, such as phosphites (e.g., Irgafos 168). While the primary antioxidant scavenges free radicals, the secondary antioxidant decomposes hydroperoxides (ROOH), which would otherwise break down into more radicals[10][11]. This two-pronged approach is the industry standard for robust polyolefin stabilization. A typical ratio for a phenolic/phosphite blend is 1:4[10].
Recommended Loading Levels & Performance Data
The optimal concentration of the antioxidant depends on the specific grade of PE or PP, the processing conditions, and the end-use application's performance requirements.
| Property | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) |
| Chemical Formula | C₇₃H₁₀₈O₁₂[1] |
| Molar Mass | 1177.66 g/mol |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 110-125 °C[1] |
| Solubility | Insoluble in water; soluble in acetone, chloroform, toluene[1] |
Table 1: Physicochemical Properties of the Antioxidant.
| Polymer | Application Area | Recommended Loading Level (% w/w) | Expected Performance Outcome |
| Polypropylene (PP) | Injection molding, fibers, films | 0.10 - 0.30% | Significant increase in long-term heat aging resistance and melt flow stability. |
| Polyethylene (PE) | LLDPE, HDPE, XLPE for pipe, wire & cable, geomembranes | 0.05 - 0.25% | Enhanced protection during high-temperature processing, extended service life as measured by OIT. |
Table 2: Application-Specific Loading Levels and Performance.
Experimental Protocols & Performance Validation
To ensure the self-validating nature of these protocols, each step is designed for reproducibility and accuracy. The primary method for quantifying the thermo-oxidative stability imparted by the antioxidant is the Oxidative Induction Time (OIT) test.
Figure 2: Standard Experimental Workflow for Antioxidant Evaluation.
Protocol 1: Incorporation via Melt Compounding
Objective: To achieve a homogeneous dispersion of the antioxidant within the polymer matrix. This is a critical prerequisite for effective stabilization.
Equipment:
-
Laboratory-scale twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Polymer resin (PE or PP) and antioxidant powder, dried according to supplier specifications.
Methodology:
-
Pre-Blending: Accurately weigh the polymer resin and the desired amount of antioxidant (e.g., for a 0.20% loading in a 1 kg batch, use 998 g of resin and 2 g of antioxidant). Tumble-mix the components in a sealed bag for 10-15 minutes to ensure a consistent feed.
-
Extruder Setup: Set the temperature profile for the extruder appropriate for the polymer being processed. A typical profile for PP would be: Feed Zone (180°C) -> Compression Zone (190-210°C) -> Metering Zone & Die (220°C).
-
Compounding: Feed the pre-blended material into the extruder at a controlled rate. The screw speed should be set to ensure adequate mixing without excessive shear, which could prematurely degrade the polymer (e.g., 200-300 RPM).
-
Pelletization: The extrudate (molten strand) is cooled in a water bath and then fed into a pelletizer to produce stabilized pellets.
-
Drying: Dry the resulting pellets thoroughly to remove any moisture before subsequent processing or testing.
Protocol 2: Oxidative Induction Time (OIT) Measurement (ASTM D3895)
Objective: To quantify the oxidative stability of the stabilized polymer. OIT measures the time until the onset of rapid, exothermic oxidation under controlled conditions. A longer OIT value indicates superior stability[12].
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
High-purity Nitrogen and Oxygen gases with pressure regulators and flow controllers.
-
Compression-molded plaque (approx. 1-2 mm thick) from the stabilized pellets.
-
Disc cutter (3-5 mm diameter).
Methodology:
-
Sample Preparation: Cut a small, uniform disc (5-10 mg) from the center of the compression-molded plaque. Place the sample flat in an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating Program:
-
Heat the sample under the nitrogen atmosphere from room temperature to the specified isothermal test temperature at a rate of 20 °C/min. For polyethylene, a common test temperature is 200°C; for polypropylene, it is often lower, around 180-190°C[3][13].
-
Once the isothermal temperature is reached, allow the system to equilibrate for 5 minutes.
-
-
Initiation of Oxidation: After equilibration, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t₀) for the OIT measurement[12].
-
Data Acquisition: Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak is observed on the thermal curve. This peak signifies the onset of rapid oxidation.
-
Determination of OIT: The OIT is determined as the time interval from the switch to oxygen (t₀) to the onset of the exothermic peak, typically calculated by the instrument software at the intersection of the baseline and the tangent of the exotherm[12][14].
Causality Note: The choice of isothermal temperature is critical. It must be high enough to induce oxidation in a reasonable timeframe but not so high that the antioxidant itself volatilizes, which is a key advantage of using a high molecular weight stabilizer like this one[3].
Conclusion
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a cornerstone of modern polyolefin stabilization. Its efficacy is rooted in a well-understood radical scavenging mechanism, enhanced by a molecular architecture that promotes low volatility and long-term persistence within the polymer matrix. The protocols detailed herein provide a robust framework for its incorporation and performance validation, enabling researchers and professionals to harness its full potential in the development of durable and reliable polyethylene and polypropylene materials. The synergistic use with secondary stabilizers remains the most effective strategy for comprehensive protection against thermo-oxidative degradation.
References
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PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]
-
ABG Geosynthetics. (n.d.). DURABILITY: Antioxidants (AO); HPOIT v OIT test methods for PE. Retrieved from [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
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Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
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ECETOC. (n.d.). Additives in Polymers: Focus on Polyethylene. Retrieved from [Link]
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Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
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ACS Omega. (2020). Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for testing antioxidant activity. Retrieved from [Link]
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Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Retrieved from [Link]
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Blaine, R. L. (n.d.). RECERTIFICATION OF THE POLYETHYLENE OXIDATION INDUCTION TIME REFERENCE MATERIAL. TA Instruments. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Polypropylene Biodegradability Through Additive Integration for Sustainable and Reusable Laboratory Applications. Retrieved from [Link]
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NIST. (n.d.). Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. National Institute of Standards and Technology. Retrieved from [Link]
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Ghaemy, M., & Fruzandeh, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal. Retrieved from [Link]
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FILAB. (n.d.). Laboratory analysis of antioxidant additives. Retrieved from [Link]
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ResearchGate. (n.d.). Surface modification of polypropylene by additives. Retrieved from [Link]
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Performance Additives. (n.d.). Secondary Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]
-
NIH. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. Retrieved from [Link]
-
Bio-Tec Environmental. (2024). Blending Biodegradable Additives with Traditional Plastics: Extending Usability While Reducing Waste. Retrieved from [Link]
-
ResearchGate. (2014). Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite. Retrieved from [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
-
ACS Publications. (2021). Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins. Retrieved from [Link]
-
Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
-
Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]
-
Cheméo. (n.d.). Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Determination of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (Irganox 1010) in Polymeric Materials
Introduction
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, commercially known as Irganox 1010 or Antioxidant 1010, is a sterically hindered phenolic antioxidant paramount to the polymer industry.[1][2] Its primary function is to protect polymers such as polyethylene (PE), polypropylene (PP), and polybutene from thermal-oxidative degradation during high-temperature processing and throughout the product's lifecycle.[1][3] The concentration and stability of Irganox 1010 within a plastic product are critical quality control parameters, directly impacting its performance, longevity, and safety, especially in food-contact and medical applications.[4][5]
This comprehensive guide provides researchers, scientists, and quality control professionals with a detailed overview of the prevalent analytical methodologies for the robust detection and quantification of Irganox 1010 in various plastic matrices. We will delve into the causality behind experimental choices, from sample preparation to final analysis, ensuring a deep, practical understanding of the techniques.
The Analytical Challenge: The Nature of Irganox 1010 and the Polymer Matrix
The analysis of Irganox 1010 is not without its challenges, primarily stemming from its chemical properties and its incorporation into a complex polymer matrix.[1] Key considerations include:
-
High Molecular Weight and Low Volatility: With a molecular weight of 1176.8 g/mol , Irganox 1010 has a very low vapor pressure, making direct analysis by conventional gas chromatography (GC) difficult.[1][3][6]
-
Entrapment within the Polymer: The antioxidant is physically dispersed within the polymer, necessitating an efficient extraction step to isolate it from the matrix before analysis.[4][5]
-
Potential for Degradation: During processing and use, Irganox 1010 can degrade. Analytical methods must be able to distinguish the parent compound from its degradation products.[3]
Strategic Workflow for Analysis
A successful analysis of Irganox 1010 in plastics follows a logical workflow, encompassing sample preparation (extraction) and instrumental analysis. The choice of each step is dictated by the polymer type, the required sensitivity, and the available instrumentation.
Caption: General workflow for the analysis of Irganox 1010 in plastics.
Part 1: Sample Preparation - Liberating the Analyte
The critical first step is the quantitative extraction of Irganox 1010 from the plastic. The choice of extraction method depends on the polymer's properties, the solvent system, and the desired efficiency and speed.
Solvent Extraction Techniques
Solvent extraction remains the most common approach. The fundamental principle is to use a solvent that can efficiently swell or dissolve the polymer matrix, allowing the antioxidant to diffuse out.
-
Soxhlet Extraction: A classic and exhaustive technique, Soxhlet extraction provides high recovery rates.[7][8] It involves continuous extraction with a cycling fresh solvent. While reliable, it is time-consuming (often requiring hours) and uses large volumes of solvent.[5][9]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, enhancing solvent penetration into the polymer and accelerating the extraction process.[10] UAE is significantly faster than Soxhlet extraction and generally requires less solvent.[5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent, rapidly increasing the extraction efficiency. This technique offers a significant reduction in extraction time and solvent consumption compared to traditional methods.
-
Accelerated Solvent Extraction (ASE): ASE employs elevated temperatures and pressures to increase the efficiency of the extraction process.[11][12] This technique is rapid, automated, and uses minimal solvent, making it a highly efficient and reproducible method.[11]
Causality in Solvent Selection: The choice of solvent is crucial. A good solvent will have a similar solubility parameter to the polymer, promoting swelling or dissolution.[9] For polyolefins like PE and PP, moderately polar solvents such as isopropanol, chloroform, or dichloromethane are often effective.[10][13] A dual-solvent system, one to swell the plastic and another for extraction, is also a common and effective strategy.[14]
Dissolution-Precipitation Method
For a more complete extraction, the entire polymer sample can be dissolved in a suitable solvent at an elevated temperature.[9][15] Once dissolved, the polymer is precipitated by adding a non-solvent, leaving the additives, including Irganox 1010, in the solution.[9][16] This method is particularly effective but requires careful selection of the solvent/non-solvent system.[16][17]
Caption: Overview of common extraction methods for Irganox 1010 from plastics.
Part 2: Instrumental Analysis - Separation and Detection
Once extracted, the sample is ready for instrumental analysis. The choice between liquid and gas chromatography is a primary consideration.
High-Performance Liquid Chromatography (HPLC)
Due to the low volatility of Irganox 1010, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for its analysis.[1][13][18][19]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Irganox 1010, reversed-phase HPLC is typically employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[20]
-
Detection:
-
UV-Vis Detector: Irganox 1010 contains chromophores that absorb ultraviolet (UV) light, making UV detection a simple and robust method for quantification.[20] The detection wavelength is typically set around 280 nm.[10]
-
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity.[13][21] It allows for the unambiguous identification of Irganox 1010 based on its mass-to-charge ratio (m/z) of 1176.8.[6] LC-MS/MS can be used for even more specific and sensitive quantification, especially in complex matrices.[13]
-
Protocol: HPLC-UV Analysis of Irganox 1010
-
Sample Preparation:
-
Accurately weigh approximately 1-2 g of the finely ground plastic sample into an extraction vessel.
-
Add a known volume of a suitable extraction solvent (e.g., 20 mL of isopropanol).
-
Perform extraction using one of the methods described in Part 1 (e.g., ultrasonication at 60°C for 45-60 minutes).[10]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[20]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 40-60°C) to improve peak shape and reduce analysis time.[20]
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis detector at 280 nm.[10]
-
-
Quantification:
-
Prepare a series of standard solutions of Irganox 1010 in the extraction solvent.
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the concentration of Irganox 1010 from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of intact Irganox 1010 is challenging due to its high molecular weight and low volatility.[3] However, GC-MS can be a powerful tool when combined with pyrolysis or when analyzing for degradation products.
-
Pyrolysis-GC-MS (Py-GC-MS): This technique involves heating the polymer sample to a high temperature in an inert atmosphere, causing it to thermally degrade into smaller, more volatile fragments.[22][23] These fragments are then separated by GC and identified by MS. While intact Irganox 1010 is not typically observed, its presence can be inferred from the detection of its characteristic degradation products.[3] Multi-shot pyrolysis can first desorb additives at a lower temperature before pyrolyzing the polymer at a higher temperature, simplifying the resulting chromatogram.[22]
-
Reactive Pyrolysis: In some cases, a reactive agent like tetramethylammonium hydroxide (TMAH) is added during pyrolysis.[1] TMAH can hydrolyze the ester linkages in Irganox 1010, producing more volatile methylated derivatives that are amenable to GC-MS analysis.[1]
Protocol: Pyrolysis-GC-MS for Screening of Irganox 1010
-
Sample Preparation:
-
Place a small, accurately weighed amount of the plastic sample (typically 0.1-1 mg) directly into a pyrolysis sample cup. No solvent extraction is needed.[22]
-
-
Py-GC-MS Conditions:
-
Pyrolyzer Temperature: A temperature program can be used, for example, a thermal desorption step at 300-350°C to volatilize additives, followed by a pyrolysis step at a higher temperature (e.g., 600°C) to break down the polymer.[22]
-
GC Column: A standard non-polar or medium-polarity capillary column.
-
GC Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C).
-
MS Detector: Operated in full scan mode to identify the eluted compounds.
-
-
Data Analysis:
-
Identify the characteristic pyrolysis products of Irganox 1010 by comparing the obtained mass spectra with a reference library.
-
Quantitative Data Summary
The performance of different analytical methods can be compared based on key parameters. The following table provides a general overview.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Recovery | Throughput | Remarks |
| HPLC-UV | 0.1 - 1.0 µg/mL | 70-110%[11] | Medium | Robust and widely available. |
| HPLC-MS/MS | < 0.1 ng/mL[24] | 80-120% | Medium | Highly sensitive and specific. |
| Py-GC-MS | Semi-quantitative | N/A | High | Excellent for screening and identification without extraction.[22] |
Note: These values are indicative and can vary depending on the specific instrument, method, and matrix.
Conclusion
The selection of an appropriate analytical method for the determination of Irganox 1010 in plastics is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. For routine quantitative analysis, HPLC with UV or MS detection, following a robust solvent extraction procedure, is the method of choice. For rapid screening and qualitative identification, Py-GC-MS offers a powerful alternative that eliminates the need for sample preparation. A thorough understanding of the principles behind each technique, as presented in this guide, empowers the analytical scientist to make informed decisions and obtain reliable and reproducible results.
References
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Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. LCGC International. [Link]
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Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]
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Simultaneous Determination and Exposure Assessment of Antioxidants in Food Contact Plastic Materials by HPLC-MS/MS. ResearchGate. [Link]
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A Rapid, Simple, and Efficient Extraction Method for Additives in Plastics. YouTube. [Link]
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Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
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Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Analytical Chemistry - ACS Publications. [Link]
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Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International - Chromatography Online. [Link]
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Extraction of Additives from Plastics. [Link]
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Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. PMC - NIH. [Link]
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Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Semantic Scholar. [Link]
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C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Shimadzu. [Link]
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Extraction of Additives from Plastics. CEM Corporation. [Link]
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Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. [Link]
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A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene). RSC Publishing. [Link]
-
Determination of Irganox compounds extracted from food packaging using 4 food simulants. [Link]
-
One of the recycling methods for polymer waste is the dissolution-precipitation process... ResearchGate. [Link]
-
Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PMC - PubMed Central. [Link]
-
Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. [Link]
-
Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. [Link]
-
Modelling and Simulation of Dissolution/Reprecipitation Technique for Low-Density Polyethene Using Solvent/Non-Solvent System. MDPI. [Link]
-
Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. Agilent. [Link]
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Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling. [Link]
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Soxhlet analysis and extraction of your samples. FILAB. [Link]
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Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Wikipedia. [Link]
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Application Notes and Protocols for In Vitro Antioxidant Assays of Hindered Phenols
Introduction: The Unique Challenge of Hindered Phenols
Hindered phenols are a class of synthetic antioxidants widely used as stabilizers in plastics, elastomers, and lubricants to prevent oxidative degradation.[1] Their efficacy stems from a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups, in the ortho positions. This structural arrangement enhances their stability and ability to act as radical scavengers.[2] The primary antioxidant mechanism involves the donation of the phenolic hydrogen atom to a free radical, which in turn terminates the oxidative chain reaction.[2] The resulting phenoxyl radical is stabilized by the steric hindrance of the bulky substituents, which prevents it from initiating new oxidation chains.
However, this same steric hindrance that makes them effective antioxidants also presents a challenge for their in vitro evaluation. The bulky groups can sterically impede the interaction of the phenolic hydroxyl group with the radical species used in common antioxidant assays, potentially leading to an underestimation of their true antioxidant capacity.[3] Therefore, a careful selection and adaptation of assay protocols are crucial for the accurate assessment of hindered phenols.
This guide provides detailed application notes and protocols for three common in vitro antioxidant assays—DPPH, ABTS, and ORAC—with a special focus on the nuances and considerations required for the analysis of hindered phenols.
The Imperative of a Multi-Assay Approach
No single antioxidant assay can provide a complete picture of a compound's antioxidant potential due to the multifaceted nature of antioxidant action and the different mechanisms underlying each assay.[4] Therefore, it is highly recommended to use a battery of assays to obtain a comprehensive antioxidant profile. For hindered phenols, this is particularly important to account for potential steric effects that may vary between different radical species and reaction conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[5] It measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5]
Causality Behind Experimental Choices for Hindered Phenols:
-
Solvent Selection: DPPH is a lipophilic radical, and hindered phenols are often lipophilic as well. Therefore, organic solvents like methanol or ethanol are the preferred reaction media.[6] For highly lipophilic hindered phenols, solvents like DMSO may be necessary for initial solubilization, followed by dilution in the reaction solvent.[7]
-
Reaction Time: The reaction between hindered phenols and DPPH can be slower compared to unhindered phenols due to steric hindrance.[3] It is crucial to perform a kinetic study to determine the time required to reach a steady state (the point where the absorbance no longer changes significantly). Incubation times can range from 30 minutes to several hours.
-
Steric Hindrance: The bulky tert-butyl groups on hindered phenols can physically obstruct the approach of the DPPH radical to the phenolic hydroxyl group. This can result in a slower reaction rate and a lower apparent antioxidant activity compared to less hindered phenols with similar hydrogen-donating ability.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
A. Reagent Preparation:
-
DPPH Radical Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, adjust the absorbance of the solution to 1.00 ± 0.02 at 517 nm by diluting with methanol.[8]
-
Hindered Phenol Samples: Prepare a stock solution of the hindered phenol in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to cover a range of concentrations.
-
Trolox Standard: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in methanol. Prepare a series of dilutions (e.g., 0 to 500 µM) to be used for the standard curve.
B. Experimental Procedure:
-
Pipette 100 µL of the sample or standard solution into a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.[7]
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for a predetermined time (e.g., 30, 60, 90 minutes, based on a preliminary kinetic study).
-
Measure the absorbance at 517 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.[8]
-
Plot the % scavenging against the concentration of the hindered phenol.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[8]
-
To express the results in terms of Trolox Equivalent Antioxidant Capacity (TEAC), plot a standard curve of % scavenging versus Trolox concentration. The TEAC value of the sample is calculated by dividing the slope of the sample's dose-response curve by the slope of the Trolox standard curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The blue-green ABTS•+ is reduced by the antioxidant to the colorless ABTS, and the change in absorbance is measured, typically at 734 nm.[10]
Causality Behind Experimental Choices for Hindered Phenols:
-
Solubility: The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for both hydrophilic and lipophilic compounds.[10] This can be an advantage for some hindered phenols that may have limited solubility in purely organic solvents.
-
Steric Accessibility: The ABTS radical is sterically less hindered than the DPPH radical, which may allow for a more efficient reaction with bulky hindered phenols.[11] This can sometimes lead to higher antioxidant capacity values for hindered phenols in the ABTS assay compared to the DPPH assay.
-
Reaction Kinetics: The reaction with ABTS is generally faster than with DPPH. However, a kinetic analysis is still recommended to ensure the reaction has reached its endpoint, especially for slow-reacting hindered phenols.
Reaction Mechanism: ABTS Assay
Caption: Hindered phenol donates a hydrogen atom to reduce the ABTS radical.
Detailed Protocol: ABTS Assay
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[9]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Hindered Phenol Samples and Trolox Standard: Prepare as described for the DPPH assay.
B. Experimental Procedure:
-
Pipette 10 µL of the sample or standard solution into a 96-well microplate.[12]
-
Add 200 µL of the diluted ABTS•+ solution to each well.[12]
-
For the blank, use 10 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate at room temperature for a specified time (e.g., 6 minutes).[12]
-
Measure the absorbance at 734 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of ABTS•+ inhibition using a similar formula as for the DPPH assay: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
Determine the IC50 value or calculate the TEAC value as described for the DPPH assay.[13]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals.[14] The peroxyl radicals are generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Causality Behind Experimental Choices for Hindered Phenols:
-
Biological Relevance: The peroxyl radical generated in the ORAC assay is a biologically relevant radical, which adds to the physiological significance of the results.
-
Lipophilic and Hydrophilic Capacity: The ORAC assay can be adapted to measure both hydrophilic and lipophilic antioxidant capacities by using different solvents and cyclodextrin as a solubility enhancer for lipophilic compounds.
-
Kinetic Measurement: The assay is based on a kinetic measurement, which can provide more detailed information about the antioxidant's behavior over time. For hindered phenols, this can reveal if they have a lag phase before they start scavenging radicals.
Experimental Workflow: ORAC Assay
Caption: Workflow for the ORAC assay.
Detailed Protocol: ORAC Assay
A. Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4.
-
Fluorescein Stock Solution (4 µM): Prepare a stock solution of fluorescein in the phosphate buffer. Store in the dark at 4°C.[14]
-
Fluorescein Working Solution: Immediately before use, dilute the fluorescein stock solution with the phosphate buffer.[14]
-
AAPH Solution (75 mM): Prepare a 75 mM solution of AAPH in the phosphate buffer. This solution should be made fresh daily.[14]
-
Hindered Phenol Samples and Trolox Standard: Prepare stock solutions in a suitable solvent. For lipophilic compounds, a 50% acetone/water mixture containing 7% randomly methylated β-cyclodextrin can be used as the solvent to enhance solubility. Prepare serial dilutions in the same solvent.
B. Experimental Procedure:
-
Pipette 25 µL of the sample, standard, or blank (solvent) into a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injector.
-
Immediately begin monitoring the fluorescence decay every minute for 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
C. Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples, expressed as Trolox Equivalents (TE), from the standard curve.
Data Presentation and Interpretation
For a comprehensive comparison, the antioxidant activities of common hindered phenols should be presented in a clear, tabular format.
| Hindered Phenol | DPPH (IC50, µg/mL) | ABTS (TEAC, mmol TE/g) | ORAC (µmol TE/g) |
| Butylated Hydroxytoluene (BHT) | 23 - 202.35[15] | Data varies | Data varies |
| 2,4-Di-tert-butylphenol | 60[15] | 17 (µg/mL IC50)[15] | Data varies |
| tert-Butylhydroquinone (TBHQ) | Data varies | Data varies | Data varies |
| Propyl Gallate | Data varies | Data varies | Data varies |
Note: The IC50 and TEAC values are highly dependent on the specific experimental conditions and should be determined in-house for accurate comparison. The values presented are for illustrative purposes.
Interpreting the Results:
-
IC50 (Inhibitory Concentration 50%): A lower IC50 value indicates a higher antioxidant potency.[16]
-
TEAC (Trolox Equivalent Antioxidant Capacity): This value expresses the antioxidant capacity of a sample in relation to Trolox, a standard antioxidant. A higher TEAC value signifies a greater antioxidant capacity.[13]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every protocol should incorporate a self-validating system:
-
Positive Control: Always include a well-characterized standard antioxidant, such as Trolox or BHT, in each assay run. This allows for the verification of the assay's performance and for the comparison of results across different experiments.
-
Negative Control (Blank): A blank sample containing only the solvent and reagents is essential to determine the baseline response and to correct for any background absorbance or fluorescence.
-
Replicate Measurements: All samples and standards should be analyzed in triplicate to ensure the precision and reproducibility of the results.
-
Kinetic Analysis: For endpoint assays like DPPH and ABTS, it is crucial to perform a preliminary kinetic study to determine the appropriate incubation time for the specific hindered phenols being tested.
Conclusion: A Holistic View of Antioxidant Efficacy
The evaluation of the antioxidant activity of hindered phenols requires a nuanced approach that considers their unique structural properties. The steric hindrance that defines their function can influence their reactivity in different in vitro assays. Therefore, relying on a single assay can be misleading. By employing a combination of assays, such as DPPH, ABTS, and ORAC, and by carefully considering the experimental parameters, researchers can obtain a more accurate and comprehensive understanding of the antioxidant potential of these important compounds. This multi-faceted approach is essential for the effective development and application of hindered phenols in various industrial and pharmaceutical contexts.
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Özgen, S., Kilinc, O. K., & Selamoğlu, Z. (2022). DPPH Radical Scavenging Assay. In Pharmacological Assays of Plant-Based Natural Products (pp. 1-8). Springer, Cham. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
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Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619-4626. [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
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Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of agricultural and food chemistry, 52(26), 7970-7981. [Link]
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Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. [Link]
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Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856. [Link]
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Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of functional foods, 14, 111-125. [Link]
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Villaño, D., Fernández-Pachón, M. S., Moyá, M. L., Troncoso, A. M., & García-Parrilla, M. C. (2007). Radical scavenging ability of polyphenolic compounds towards DPPH free radical. Talanta, 71(1), 230-235. [Link]
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protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
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Singh, R., & Sharma, P. (2020). Sterically Hindered Phenols as Antioxidant. European Journal of Molecular & Clinical Medicine, 7(7), 3481-3490. [Link]
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Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
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El-Aasr, M., El-Tantawy, A., & El-Gohary, N. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1348. [Link]
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Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]
-
Foti, M. C., Daquino, C., & Geraci, C. (2004). Electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH• radical in alcoholic solutions. Journal of organic chemistry, 69(7), 2309-2314. [Link]
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Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: a critical review and results. Food chemistry, 130(4), 1036-1043. [Link]
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IUPAC. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 957-998. [Link]
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Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. [Link]
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Hogg, J. S., Lohmann, D. H., & Russell, K. E. (1961). The kinetics of reaction of 2, 2-diphenyl-1-picrylhydrazyl with phenols. Canadian Journal of Chemistry, 39(8), 1588-1594. [Link]
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Adam, W., & Bottle, S. E. (2008). Reaction of Phenols with the 2, 2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of organic chemistry, 73(23), 9271-9280. [Link]
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Application Note & Protocol Guide: Experimental Design for Efficacy Testing of Polymer Antioxidants
Abstract
Polymers are susceptible to degradation from a variety of environmental factors, primarily oxidation, which can compromise their mechanical, thermal, and aesthetic properties.[1][2] Antioxidants are crucial additives that protect polymers from such degradation, extending their service life and ensuring performance reliability.[3] This guide provides a comprehensive overview of the experimental designs and detailed protocols for evaluating the efficacy of antioxidants in polymeric materials. We will delve into the rationale behind various testing methodologies, from accelerated aging to sensitive analytical techniques, to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.
Introduction: The Imperative of Antioxidant Efficacy Testing
The degradation of polymers is a complex process initiated by factors such as heat, UV radiation, and mechanical stress, all of which are exacerbated by the presence of oxygen.[1][4][5] This oxidative degradation leads to chain scission, cross-linking, and the formation of chromophoric groups, ultimately resulting in embrittlement, discoloration, and loss of mechanical strength.[2] Antioxidants function by interrupting the free-radical chain reactions of oxidation, thereby preserving the polymer's integrity.
The selection and concentration of an antioxidant are critical for optimizing a polymer's performance and durability. Therefore, rigorous testing of antioxidant efficacy is not merely a quality control measure but a fundamental aspect of material design and development. This guide will explore a multi-faceted approach to antioxidant testing, combining methods that assess the material's overall stability with techniques that quantify the consumption of the antioxidant over time.
Foundational Concepts: The Autoxidation Cycle and Antioxidant Mechanisms
To design effective experiments, it is crucial to understand the fundamental mechanism of polymer oxidation, known as autoxidation. This process is a free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.
Caption: The free-radical autoxidation cycle in polymers.
Antioxidants are classified into two primary types based on their mechanism of action:
-
Primary Antioxidants (Chain-breaking): These are typically sterically hindered phenols or secondary aromatic amines that donate a hydrogen atom to peroxy radicals, converting them into stable hydroperoxides and terminating the propagation cycle.[6]
-
Secondary Antioxidants (Hydroperoxide decomposers): These are often phosphites or thioesters that decompose hydroperoxides into non-radical, stable products, preventing them from becoming a source of new radicals.[6]
A synergistic combination of primary and secondary antioxidants is often employed for comprehensive protection.
A Multi-Tiered Approach to Efficacy Testing
A robust evaluation of antioxidant efficacy requires a combination of methods that probe different aspects of the degradation process. We advocate for a three-tiered approach:
-
Tier 1: Accelerated Aging Studies: To simulate long-term performance under real-world conditions in a compressed timeframe.
-
Tier 2: Thermal and Oxidative Stability Assessment: To determine the intrinsic resistance of the stabilized polymer to oxidation.
-
Tier 3: Quantitative Analysis of Antioxidants: To monitor the depletion of antioxidants over time and correlate it with material properties.
Sources
Application Notes and Protocols for Ensuring Thermal Stability in Adhesives and Sealants
Introduction: The Criticality of Thermal Stability in Modern Adhesive and Sealant Applications
The relentless drive for miniaturization, increased power densities, and operation in extreme environments across industries such as aerospace, automotive, and electronics has placed unprecedented demands on the thermal performance of adhesives and sealants.[1] These materials are no longer mere joining agents but are integral components that must maintain their structural integrity, adhesion, and sealing properties over a wide range of temperatures. Failure to do so can lead to catastrophic component failure, compromising safety and reliability.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles governing the thermal stability of adhesives and sealants. We will delve into the mechanisms of thermal degradation, explore the formulation of thermally robust materials, and provide detailed protocols for their characterization and validation. The overarching goal is to equip you with the knowledge to rationally select, formulate, and test adhesives and sealants that meet the stringent thermal demands of your specific application.
Understanding the Mechanisms of Thermal Degradation in Polymeric Adhesives and Sealants
The thermal stability of a polymer-based adhesive or sealant is fundamentally limited by the strength of its chemical bonds. When subjected to elevated temperatures, these bonds can absorb enough energy to break, initiating a cascade of degradation reactions that can manifest as a loss of mechanical strength, embrittlement, and changes in color.[2][3] The primary pathways of thermal degradation include:
-
Pyrolysis: This is the simple thermal destruction of the polymer's molecular chain in the absence of oxygen, leading to chain scission and a decrease in molecular weight. The result is a reduction in cohesive strength and increased brittleness.[4]
-
Oxidative Degradation: In the presence of oxygen, highly reactive free radicals are formed at elevated temperatures. These radicals can react with the polymer chains, leading to a self-accelerating (auto-oxidative) process of degradation.[2] Antioxidants are often incorporated into formulations to mitigate this effect.[4]
-
Depolymerization: A "reverse polymerization" process where the polymer chain unzips to yield monomers.
-
Random Chain Scission: The polymer backbone breaks at random points, leading to a rapid decrease in molecular weight.
-
Side-Group Elimination: Groups attached to the polymer backbone are eliminated, which can lead to the formation of double bonds and subsequent cross-linking or chain scission.[5][6]
The following diagram illustrates the primary mechanisms of thermal degradation in polymers.
Caption: Workflow for the characterization of thermally stable adhesives.
Lap Shear Strength Testing at Elevated Temperatures (ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two substrates at various temperatures. [7][8]This test is critical for understanding how the adhesive will perform under load in its intended service environment. [9][10] Protocol:
-
Substrate Preparation:
-
Clean the surfaces of the metal substrates (e.g., aluminum, steel) to be bonded. [11]This may involve solvent wiping, abrasion, and/or chemical etching to ensure a consistent and reactive surface. [12][13][14] * The recommended metal thickness is 1.62 mm (0.064"). [10]2. Bonding:
-
Apply the adhesive uniformly to the bonding area of the substrates.
-
Assemble the single-lap joint with a defined overlap, typically 12.7 mm (0.5"). [10] * Cure the adhesive according to the manufacturer's recommendations, ensuring consistent pressure and temperature.
-
-
Testing:
-
Place the specimen in the grips of a universal testing machine equipped with a temperature-controlled chamber.
-
Equilibrate the specimen at the desired test temperature.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails. [10]4. Data Analysis:
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
Analyze the failure mode (cohesive, adhesive, or substrate failure). [15]A cohesive failure within the adhesive is generally preferred, as it indicates that the adhesive bond to the substrate is stronger than the adhesive itself.
-
Lifetime Prediction Using the Arrhenius Model
Accelerated aging tests at elevated temperatures can be used to predict the long-term performance of an adhesive at its normal service temperature. [16]The Arrhenius model is a commonly used method for this purpose. [17][18][19]By conducting TGA experiments at multiple heating rates or isothermal TGA at different temperatures, the activation energy for the degradation process can be determined. [17]This information can then be used to extrapolate the lifetime of the adhesive at lower, in-service temperatures.
Application Case Studies
Aerospace: Sealing in Extreme Environments
Sealants used in aerospace applications must withstand extreme temperature fluctuations, from the cold of high altitudes to the heat of engine components. [20][21]Silicone and polysulfide sealants are often used for their flexibility and resistance to aviation fuels and fluids over a broad temperature range. [20][12]The ability of these sealants to bond dissimilar substrates with different CTEs is also critical. [20]
Automotive: Thermal Management in Electronics and EV Batteries
The increasing density of electronics in modern vehicles and the rise of electric vehicles have made thermal management a critical design consideration. [22]Thermally conductive adhesives are used to bond heat sinks to electronic components and to dissipate heat from battery modules. [23][24]These adhesives must not only have high thermal conductivity but also maintain their adhesion and mechanical properties through numerous thermal cycles.
Conclusion
Ensuring the thermal stability of adhesives and sealants is a complex but critical task for the development of reliable and long-lasting products. By understanding the fundamental mechanisms of thermal degradation, making informed choices in material selection and formulation, and employing rigorous characterization protocols, researchers and scientists can confidently develop and validate adhesives and sealants that meet the challenges of high-temperature applications. This guide provides a robust framework for approaching this challenge, emphasizing the causal relationships between material properties, experimental design, and real-world performance.
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Evaluation of the Curing of Adhesive Systems by Rheological and Thermal Testing. (2020-07-03). Available from: [Link]
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EFFECT OF CLIMATE EXPOSURE ON MECHANICAL PERFORMANCE OF UNCURED ADHESIVE JOINTS. (2022-06-12). Diva-Portal.org. Available from: [Link]
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Lap Shear: How It Is Conducted, Applications, and How It Is Calculated. (2024-02-08). Xometry. Available from: [Link]
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Recent Advances on Thermally Conductive Adhesive in Electronic Packaging: A Review. (2021-09-29). ResearchGate. Available from: [Link]
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Life prediction of thermal aging of adhesive for retard‐bonded prestressed tendons. (2019). Wiley Online Library. Available from: [Link]
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Adhesive Surface Preparation Guide. (2022-03-10). ADALIS. Available from: [Link]
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Simulating the Aging of Adhesives. (2008-02-01). Adhesives & Sealants Industry. Available from: [Link]
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Lap Shear Testing Of Candidate Radiator Panel Adhesives. NASA. Available from: [Link]
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Achieving Better Adhesion with Proper Surface Preparation. Master Bond. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of Pentaerythritol Ester Hindered Phenolic Antioxidants in Solution
Welcome to our technical support center dedicated to addressing the stability issues of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and its analogs in solution. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments with this class of hindered phenolic antioxidants.
As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions in your research. We will delve into the factors affecting the stability of these compounds and provide practical guidance for their effective use.
A Note on Nomenclature
The compound "Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate" can refer to several ester derivatives of pentaerythritol. The most common and extensively studied member of this family is Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), commercially known as Irganox 1010.[1][2] This guide will primarily focus on the stability of this well-documented compound, as its chemical behavior is representative of the entire class of pentaerythritol-based hindered phenolic antioxidants, including the tris- and bis- substituted analogs.[3][4]
Section 1: Understanding the Compound and its Stability
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and its analogs are high molecular weight hindered phenolic antioxidants.[5] They are widely used to protect organic materials, such as plastics, elastomers, and adhesives, against thermo-oxidative degradation.[2][5]
Mechanism of Action
The antioxidant activity of these compounds stems from the sterically hindered phenolic groups.[6] The bulky tert-butyl groups adjacent to the hydroxyl group facilitate the donation of a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction that leads to material degradation.[6][7] The resulting phenoxyl radical is stabilized by the steric hindrance, preventing it from initiating new oxidation chains.[6]
General Stability Profile
While highly effective as a stabilizer in solid matrices, Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate can exhibit stability issues when in solution. The primary degradation pathways are hydrolysis of the ester linkages and oxidation of the phenolic group.[8][9] These degradation processes can be accelerated by several factors, including the choice of solvent, pH, temperature, and exposure to light and oxygen.[10]
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
Here we address some of the most common questions and concerns regarding the stability of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in solution.
FAQ 1: Why is my solution of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate turning yellow?
Discoloration, typically a yellowing of the solution, is a common indicator of degradation. This color change is often due to the formation of oxidized byproducts, such as quinone methides and alkyl quinones, from the phenolic antioxidant.[11] The formation of these colored species can be triggered by:
-
Exposure to air (oxygen): The primary function of the antioxidant is to scavenge radicals, a process that involves its own oxidation.
-
Exposure to light: UV and visible light can promote the degradation of the antioxidant.
-
High temperatures: Elevated temperatures can accelerate the rate of oxidation.
-
Impurities: The presence of transition metal catalyst residues can also promote discoloration.[12]
FAQ 2: What are the best solvents to dissolve and store this compound?
Choosing the right solvent is critical for maintaining the stability of your compound. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is practically insoluble in water.[1][13]
Recommended Solvents:
-
Aprotic organic solvents: Solvents like acetone and toluene are good choices for dissolving this compound.[1]
-
DMSO and Chloroform: These are also effective solvents.[6]
Solvents to Use with Caution:
-
Alcohols (e.g., methanol, ethanol): While some solubility is observed, especially with slight heating, there is a risk of transesterification, particularly if acidic or basic impurities are present.[1][6] One of the degradation products, 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid, is known to react with alcohol solvents during extraction and analysis.[14]
Solubility Data for Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (Irganox 1010)
| Solvent | Solubility (g/mL) | Reference |
| Water | < 0.1 | [1] |
| Acetone | 0.75 | [1] |
| Toluene | 0.5 | [1] |
| Methanol | < 0.1 | [1] |
| Chloroform | Soluble | [6] |
| Benzene | Soluble | [6] |
| DMSO | Soluble | [6] |
FAQ 3: What are the main degradation pathways in solution?
The two primary degradation pathways for Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in solution are:
-
Hydrolysis: The ester bonds linking the phenolic moieties to the central pentaerythritol core can be cleaved by water.[8] This reaction is often catalyzed by acidic or basic conditions and leads to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and the corresponding pentaerythritol alcohols.[9][14]
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of oxygen, light, and heat. This leads to the formation of various byproducts, including quinone-type structures, which are often colored.[8]
Figure 2: Troubleshooting workflow for rapid degradation.
Recommended Preventative Measures:
-
Solvent Selection: Use a high-purity, aprotic solvent whenever possible.
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Always store solutions in amber glass containers or wrap clear containers in aluminum foil.
-
Temperature Control: Store stock solutions at 2-8°C. For daily use, allow the solution to come to room temperature before opening to prevent condensation.
-
pH Control: If working in an aqueous environment is unavoidable, buffer the system to a neutral pH.
Problem 2: Poor solubility or precipitation of the compound from solution.
Due to its high molecular weight and non-polar nature, achieving and maintaining solubility can be a challenge.
Guide to Improving Solubility:
-
Solvent Selection: Refer to the solubility table in FAQ 2. Acetone, toluene, and chloroform are good starting points.
-
Co-solvents: A mixture of solvents can sometimes improve solubility.
-
Gentle Heating: Warming the solution in a water bath can help dissolve the compound. However, be mindful that excessive heat can accelerate degradation.
-
Sonication: Using an ultrasonic bath can aid in dissolution.
-
Concentration: Do not attempt to make supersaturated solutions. It is better to work with a lower, stable concentration.
Problem 3: Unexpected peaks in my chromatogram when analyzing the compound.
The appearance of new peaks is a clear sign of degradation or the presence of impurities.
Guide to Identifying Unknown Peaks:
-
Review Synthesis and Purity: Check the certificate of analysis for the starting material to identify any known impurities. Commercial samples can contain low levels of the tri-ester. [1]2. Forced Degradation Study: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. This can help in tentatively identifying the peaks in your sample chromatogram.
-
Mass Spectrometry: Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS) to obtain mass information for the unknown peaks. This is the most definitive way to identify degradation products. [6]
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution
-
Select Solvent: Choose a high-purity, aprotic solvent such as acetone or toluene.
-
Weighing: Accurately weigh the required amount of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in a clean, dry amber glass vial.
-
Solvent Addition: Add the desired volume of solvent to the vial.
-
Dissolution: Cap the vial and mix using a vortex mixer or sonicator until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Inert Overlay (Optional): For maximum stability, gently purge the headspace of the vial with nitrogen or argon before tightly sealing the cap.
-
Storage: Store the stock solution at 2-8°C and protected from light.
Protocol 2: General Protocol for a Forced Degradation Study
This protocol is intended to generate potential degradation products for analytical identification.
-
Prepare Solutions: Prepare several aliquots of your compound in the desired solvent.
-
Stress Conditions: Expose each aliquot to one of the following stress conditions:
-
Acidic: Add a small amount of dilute hydrochloric acid.
-
Basic: Add a small amount of dilute sodium hydroxide.
-
Oxidative: Add a small amount of hydrogen peroxide.
-
Thermal: Heat the solution (e.g., at 60°C) for a defined period.
-
Photolytic: Expose the solution to a UV lamp.
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable method like HPLC or LC-MS, comparing the chromatograms to an unstressed control sample to identify the newly formed peaks.
By understanding the factors that influence the stability of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in solution and by implementing the strategies outlined in this guide, you can minimize degradation and ensure the integrity of your experimental results.
References
-
PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
- Johnson, W., Jr., et al. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 37S-44S.
-
CP Lab Chemicals. (n.d.). Pentaerythritol tetrakis(3, 5-di-tert-butyl-4-hydroxyhydrocinnamate), min 98%, 100 grams. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]
- Liu, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules, 29(15), 3468.
- Rengifo-Herrera, J. A., & Pulgarin, C. (2009). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Photochemistry and Photobiology A: Chemistry, 204(2-3), 159-164.
- Weng, X. C., & Wu, J. (2003). Relationship structure-antioxidant activity of hindered phenolic compounds. Food Chemistry, 80(2), 223-228.
-
Beissmann, S., et al. (2011). Chromatographic separation of Irganox 1010 and its degradation products... ResearchGate. Retrieved from [Link]
-
Stabilization Technologies. (n.d.). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
-
Daneshvar, N., et al. (2003). Photocatalytic Degradation of Phenol. ResearchGate. Retrieved from [Link]
-
Polymer Solutions. (2023). Common Polymer additives and their degradation products: impact on E&L profile. Retrieved from [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
- Al-Malaika, S. (1999). Discoloration of polymers by phenolic antioxidants.
- Ciesarová, Z., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(1), 173.
- Freye, C. E. (2022). Decomposition of Irganox 1010 in plastic bonded explosives. Journal of Applied Polymer Science, 139(30), e52686.
- Li, Y., et al. (2024).
-
ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation.... Retrieved from [Link]
-
PubChem. (n.d.). Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]
- 2. Pentaerythritol Tetrakis (3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate) - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C56H84O10 | CID 14401630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C39H60O8 | CID 87747876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, 6683-19-8 [thegoodscentscompany.com]
- 6. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the degradation of Antioxidant 1010?_Chemicalbook [chemicalbook.com]
- 9. Decomposition of Irganox 1010 in plastic bonded explosives (Journal Article) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. stabilization-technologies.com [stabilization-technologies.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), a widely used high molecular weight hindered phenolic antioxidant. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this compound, commonly known by trade names such as Irganox 1010.
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Section 1: Compound Profile & Purification Strategy
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a primary antioxidant for stabilizing organic materials against thermo-oxidative degradation.[1][2][3] Its large molecular structure and low volatility make it highly effective, but also present unique purification challenges.[2] Achieving high purity is critical to prevent the introduction of unintended reactive species into sensitive formulations.
1.1 What are the common impurities in commercial-grade material?
Understanding potential impurities is the first step in designing an effective purification strategy. Impurities can arise from the synthesis process or from degradation.
-
Synthesis-Related Impurities: These are typically unreacted starting materials or byproducts of side reactions. The most common synthesis route is the ester exchange reaction between a 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester and pentaerythritol.[4]
-
Key Impurities : Ethyl- and methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are frequently detected via GC-MS.[4]
-
Partially esterified pentaerythritol derivatives can also be present.
-
-
Degradation-Related Impurities: As a phenolic antioxidant, the compound can degrade under thermal or oxidative stress.
1.2 What is the general workflow for purification?
A multi-step approach is often necessary to achieve >99% purity. The choice of techniques depends on the starting purity and the nature of the impurities.
Caption: General purification workflow for the target compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying this compound on a lab scale. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.
Solubility Data
| Solvent | Solubility at 20-25°C ( g/100 g or g/mL) | Rationale for Use/Avoidance |
| Acetone | 47 g/100g solution[2] (~0.75 g/mL[3]) | Good solvent for dissolving, but may not be ideal for crystallization due to high solubility. Useful in solvent mixtures. |
| Chloroform | 71 g/100g solution[2] | Excellent solvent, but its high solvency makes it difficult to achieve good recovery. |
| Ethyl Acetate | 47 g/100g solution[2] | Good solubility profile, can be a viable recrystallization solvent. |
| Methanol | 0.9 g/100g solution[2] (<0.1 g/mL[3]) | Poor solvent at room temperature, making it an excellent choice for precipitating the compound from a more soluble solvent (anti-solvent) or for washing the final crystals.[4] |
| Ethanol | 1.5 g/100g solution[2] | Similar to methanol, can be used for recrystallization or washing.[4] |
| n-Hexane | 0.3 g/100g solution[2] | Very poor solvent. Excellent for washing to remove nonpolar impurities. |
| Water | Insoluble[1][4] | Used for washing out water-soluble impurities. |
FAQ: Recrystallization Issues
Q1: My compound "oiled out" instead of crystallizing upon cooling. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree, often by cooling too rapidly, or when the melting point of the solute is lower than the boiling point of the solvent.
-
Causality: The high concentration of the solute and rapid temperature drop do not allow sufficient time for molecules to orient themselves into a crystal lattice. The presence of impurities can also disrupt crystal formation.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Cool the solution very slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
If the problem persists, consider a different solvent system with a lower boiling point or one in which the compound has slightly lower solubility.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often a result of using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.
-
Causality: The amount of product lost is determined by its solubility in the mother liquor at the final filtration temperature. Using an excessive volume of solvent means more product will remain dissolved.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can evaporate a portion of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Use an Anti-Solvent: Consider a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) and then slowly add a "poor" solvent (e.g., methanol) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
-
Protocol: Recrystallization from an Acetone/Methanol System
This protocol leverages the high solubility in acetone and poor solubility in methanol to achieve high purity and good recovery.
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal volume of acetone at room temperature and heat the mixture gently (around 50°C) with stirring until the solid is fully dissolved.[7]
-
Precipitation: While stirring the warm acetone solution, slowly add methanol dropwise. Methanol acts as an anti-solvent. Continue adding until the solution becomes persistently cloudy (turbid).
-
Clarification: Gently re-heat the solution until it becomes clear again. This ensures you are at the saturation point at an elevated temperature. If insoluble impurities are visible, perform a hot filtration at this stage.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Fine white crystals should begin to form.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[7]
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold methanol or n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 35-80°C) to remove all residual solvent.[7]
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient to remove closely related impurities, column chromatography is the method of choice.
FAQ: Column Chromatography Issues
Q1: What is a good starting point for a solvent system (mobile phase) for silica gel chromatography?
A1: The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 on a TLC plate. Given the compound's structure (large, somewhat nonpolar but with ester groups), a good starting point is a mixture of a nonpolar and a moderately polar solvent.
-
Causality: Silica gel is a polar stationary phase. Nonpolar solvents will result in high Rf values (fast elution), while polar solvents will lower the Rf (slower elution). The ester groups on the molecule will interact with the silica.
-
Recommended Systems:
-
Hexane/Ethyl Acetate: Start with a 9:1 or 8:2 (v/v) ratio and adjust as needed. Increase the proportion of ethyl acetate to decrease the Rf.
-
Dichloromethane/Hexane: Start with a 1:1 mixture. Dichloromethane can be a good solvent for this class of compounds.
-
Toluene/Acetone: Toluene can be effective for aromatic compounds. Start with a 95:5 ratio.
-
Q2: My compound seems to be degrading on the column, leading to streaking and poor recovery. What's happening?
A2: While this compound is relatively stable, the acidic nature of standard silica gel can potentially catalyze the hydrolysis of the ester groups, especially if the solvent contains traces of water or if the run time is very long.
-
Causality: The silanol groups (Si-OH) on the surface of silica are weakly acidic. This can be problematic for acid-sensitive compounds.
-
Troubleshooting Steps:
-
Use Neutralized Silica: Deactivate the silica gel by adding 1% triethylamine (or another amine base) to your mobile phase. This will neutralize the acidic sites and prevent degradation.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column if acid sensitivity is a persistent issue.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography without significant delays.
-
Section 4: Purity Assessment & Final Product Handling
Verifying the purity of the final product is a critical, self-validating step.
FAQ: Analytical Techniques
Q1: How can I quickly assess purity using HPLC?
A1: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting trace impurities.
-
Methodology: A reverse-phase method is typically used.
-
Column: C18 analytical column (e.g., 150 x 4.6 mm).[8]
-
Mobile Phase: Isocratic elution with 100% acetonitrile or a gradient with water/acetonitrile can be effective.[8][9]
-
Detection: UV detection at approximately 276 nm is suitable for the phenolic chromophore.[8]
-
Purity Calculation: High purity is indicated by a single, sharp peak. Purity can be calculated based on the area percentage of the main peak.
-
Q2: What key features should I look for in an FTIR spectrum to confirm the compound's identity?
A2: Fourier-Transform Infrared (FTIR) spectroscopy is a fast and reliable way to confirm the functional groups present in the molecule.[10]
-
Key Absorbance Bands:
-
~3640 cm⁻¹ (sharp): O-H stretch from the sterically hindered phenol.
-
~2960 cm⁻¹ (strong): C-H stretch from the alkyl groups (especially the tert-butyl groups).
-
~1745 cm⁻¹ (very strong): C=O stretch from the ester carbonyl group. This is a highly characteristic peak.[10]
-
~1150-1250 cm⁻¹: C-O stretch from the ester linkage.
-
Caption: Troubleshooting flowchart for low purity after recrystallization.
Q3: How should I store the high-purity final product?
A3: To maintain its purity, the compound should be protected from light, heat, and oxygen.
-
Storage Conditions: Store in a tightly sealed container, preferably amber glass, in a cool, dry place.[11] For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[11]
References
-
The Good Scents Company. pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, 6683-19-8. [Link]
-
PubChem. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C56H84O10. [Link]
-
Agilent Technologies. Determination of Irganox 1010 in polyethylene by infrared spectroscopy. [Link]
-
Royal Society of Chemistry. Analytical Methods - RSC Publishing. [Link]
-
Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). [Link]
-
ResearchGate. Chromatographic separation of Irganox 1010 and its degradation products.... [Link]
-
PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]
-
SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]
-
Shodex HPLC Columns. GPC/MS Analysis of Polymer Additives. [Link]
-
ResearchGate. Segregation and recrystallization of Irganox 3114® antioxidant.... [Link]
-
ResearchGate. A simple spectrophotometric technique for determination of Irganox 1010 in polymeric samples. [Link]
-
OSTI.GOV. The Behavior of Antioxidant Irganox 1010 during the Thermal Degradation of a Plastic Bonded Explosive. [Link]
-
University of Oslo. Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. [Link]
-
Natural Product Communications. Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. [Link]
-
Waters. Column Screening for the UPLC Separation of Plastic Additives.... [Link]
-
MDPI. Techniques for Analysis of Plant Phenolic Compounds. [Link]
-
E3S Web of Conferences. Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. [Link]
-
PubMed Central. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. [Link]
- Google Patents. US7498457B2 - Process for preparing solid particles of phenolic antioxidants.
Sources
- 1. pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, 6683-19-8 [thegoodscentscompany.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]
- 4. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. US7498457B2 - Process for preparing solid particles of phenolic antioxidants - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Preventing Polymer Discoloration Caused by Phenolic Antioxidants
Introduction for the Drug Development Professional
In the exacting world of pharmaceutical development, the stability and aesthetic appearance of polymer-based drug delivery systems, packaging, and single-use manufacturing components are not trivial concerns. Discoloration, often manifesting as an unexpected yellowing or pinking, can signal underlying material degradation, raising concerns about product stability, leachables, and overall quality. This guide is designed to serve as a specialized resource for researchers, scientists, and drug development professionals who encounter polymer discoloration linked to the use of phenolic antioxidants. As your virtual Senior Application Scientist, my goal is to provide not just troubleshooting steps, but a deeper understanding of the causative chemical mechanisms, enabling you to proactively design robust and stable polymeric formulations.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to the most common initial questions regarding polymer discoloration.
Q1: My white/clear polymer has started to turn yellow after processing/storage. What's the most likely cause?
A1: The most common culprit is the oxidation of phenolic antioxidants.[1] These essential additives protect the polymer during high-temperature processing, but in doing so, they are consumed and transformed into colored byproducts, primarily quinone-type structures (e.g., quinones, quinone methides, and stilbenequinones).[1][2][3][4] This transformation is an inherent part of their function but can lead to undesirable yellowing.[4]
Q2: We've noticed discoloration is worse in materials stored in our warehouse, especially during winter. Why would this be?
A2: This phenomenon is often referred to as "gas fading" or "warehouse yellowing".[1][5] It's caused by the reaction of phenolic antioxidants with atmospheric pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[1][2] These gases are often byproducts of combustion from sources like forklifts, heating systems, or even nearby traffic, and their concentration can be higher in enclosed spaces during colder months.[1][2]
Q3: Does this yellowing affect the mechanical properties or performance of my polymer?
A3: Generally, the initial yellowing caused by antioxidant transformation is considered a cosmetic issue and does not significantly impact the bulk physical properties of the polymer.[2][6] However, it is an indicator that the primary antioxidant is being consumed. Severe or progressive discoloration could signal a more extensive degradation of the polymer itself, which would affect its performance.
Q4: Can the yellowing be reversed?
A4: In some cases, particularly with "pinking" (a pinkish hue seen in some white polymers), the discoloration can be reversible upon exposure to UV light, such as from sunlight.[2] The UV energy can alter the structure of the colored quinone complexes, rendering them colorless.[2] However, this is not a reliable or permanent solution and does not address the root cause. Minor surface discoloration can sometimes be removed by wiping with isopropyl alcohol, which can extract the oxidized antioxidant from the surface.[2]
Q5: Are there "non-yellowing" antioxidants available?
A5: Yes, there are alternative antioxidant technologies that are inherently less prone to causing discoloration. These include hindered amine light stabilizers (HALS), phosphites (often used as secondary antioxidants), and certain proprietary phenolic antioxidants designed for improved color stability.[1][3] However, formulation changes require careful consideration of potential interactions and overall stability performance.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, mechanism-based approach to diagnosing and solving discoloration issues.
Guide 1: Diagnosing the Root Cause of Discoloration
Issue: Unacceptable yellowing or color shift in your polymer component.
Objective: To systematically identify the primary contributing factor to the discoloration.
Caption: Troubleshooting workflow for identifying the source of discoloration.
-
Visual and Microscopic Examination:
-
Assess if the discoloration is uniform throughout the part or concentrated on the surface. Surface-level discoloration often points to environmental interactions like gas fading.[2]
-
-
Colorimetric Measurement (ASTM E313):
-
Objective: To quantify the degree of yellowing.
-
Procedure: Use a spectrophotometer or colorimeter to measure the Yellowness Index (YI) of both a discolored sample and a "good" reference sample.[7][8][9] This provides a quantitative baseline for evaluating the effectiveness of any corrective actions.[9]
-
Interpretation: A higher YI value indicates a greater degree of yellowness.[9] Tracking YI over time can also reveal the rate of discoloration.
-
-
Spectroscopic Analysis (UV-Vis and FTIR):
-
Objective: To identify the chemical species (chromophores) responsible for the color.
-
UV-Vis Spectroscopy: Dissolve a thin film or surface extract of the polymer in a suitable solvent (e.g., hexane, isopropanol) and acquire the UV-Vis spectrum. The formation of quinone and stilbenequinone structures from phenolic antioxidants results in new absorption bands in the visible region, which are directly related to the yellow color.[10]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Use Attenuated Total Reflectance (ATR-FTIR) to analyze the surface of the polymer. Look for the appearance or increase in carbonyl (C=O) peaks, which can indicate the formation of quinone-type oxidation products.[11][12]
-
Guide 2: Mitigation and Prevention Strategies
Once the likely cause is identified, the following strategies can be implemented.
-
Rationale: High heat and long residence times accelerate the thermal oxidation of phenolic antioxidants.[13]
-
Actionable Steps:
-
Reduce Melt Temperature: Lower the barrel and die temperatures in small, controlled increments. Monitor the Yellowness Index at each step to find the optimal balance between processability and color stability.[13]
-
Minimize Residence Time: Increase screw speed to reduce the amount of time the polymer spends at high temperatures in the extruder.[13]
-
Use a Nitrogen Blanket: During processing, using a nitrogen purge or blanket can help to displace oxygen, thereby minimizing oxidation.[14]
-
-
Rationale: The choice and combination of stabilizers are critical to preventing discoloration.[14]
-
Actionable Steps:
-
Incorporate a Secondary Antioxidant (Phosphite): Phosphites are hydroperoxide decomposers.[15] They work synergistically with primary phenolic antioxidants by neutralizing hydroperoxides, which are precursors to radicals that attack the phenolic antioxidant.[14] This "alleviates the workload" on the primary antioxidant, reducing its consumption and the formation of colored byproducts.[1][4]
-
Switch to a Less-Discoloring Primary Antioxidant: Investigate alternative primary antioxidants. Hindered phenolics with different molecular structures can have varying propensities for forming colored quinones.[3] Some modern antioxidants are specifically designed for enhanced color stability.
-
Consider a Phenol-Free System: For highly sensitive applications, evaluate stabilization packages based on non-phenolic chemistries, such as those relying on HALS and phosphites alone.
-
| Stabilizer System | Color Stability (YI) | Melt Flow Stability | Long-Term Heat Stability | Notes |
| Phenolic AO Only | Poor to Fair | Good | Good | Prone to gas fading and thermal yellowing. |
| Phenolic AO + Phosphite | Good to Excellent | Excellent | Excellent | Synergistic effect significantly improves color.[14] |
| HALS + Phosphite | Excellent | Fair to Good | Excellent | Non-yellowing, but may require optimization for process stability. Potential for antagonism with some phenolic AOs.[16] |
| Vitamin E (α-tocopherol) | Fair | Good | Fair | A bio-based phenolic antioxidant, can still cause some discoloration. |
-
Rationale: Preventing contact with atmospheric pollutants is key to stopping gas fading.[6]
-
Actionable Steps:
-
Improve Warehouse Ventilation: Ensure good air circulation to prevent the buildup of NOx and SOx gases.
-
Switch to Electric Forklifts: Eliminates a primary source of NOx emissions in warehouses.
-
Use Protective Packaging: Wrapping finished goods or raw materials in barrier film can shield them from atmospheric contaminants.[2] Avoid direct contact with cardboard, as some lower-grade materials can release compounds that contribute to yellowing.[2]
-
Part 3: Understanding the Core Chemistry
A deeper understanding of the chemical transformations involved is crucial for effective problem-solving.
Mechanism of Phenolic Antioxidant Discoloration
Phenolic antioxidants function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals (R•) in the polymer, thus preventing polymer chain degradation. This sacrificial act transforms the antioxidant itself.
Sources
- 1. ampacet.com [ampacet.com]
- 2. simona-pmc.com [simona-pmc.com]
- 3. researchgate.net [researchgate.net]
- 4. 4spe.org [4spe.org]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. novachem.com [novachem.com]
- 7. Yellowness Index (YI) ASTM E313 [intertek.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. infinitalab.com [infinitalab.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. testextextile.com [testextextile.com]
- 15. researchgate.net [researchgate.net]
- 16. Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers [jstage.jst.go.jp]
Technical Support Center: Optimizing Polymer Stability with Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Welcome to the technical support center for Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, a leading hindered phenolic primary antioxidant for polymer stabilization. This guide is designed for researchers, scientists, and formulation chemists to navigate the complexities of incorporating this antioxidant into various polymer systems. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated experimental protocols to ensure the optimal performance and stability of your materials.
Frequently Asked Questions (FAQs)
Q1: What is Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and what is its primary function?
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS: 6683-19-8), often referred to by trade names such as Irganox 1010 or AO-1010, is a high molecular weight, sterically hindered phenolic antioxidant.[1] Its primary function is to protect organic polymers against thermo-oxidative degradation during processing and throughout the product's service life.[2][3] It is widely used in polyolefins (polypropylene, polyethylene), engineering plastics, synthetic fibers, and elastomers.[2][4]
Q2: How does this antioxidant work?
As a primary antioxidant, it functions as a radical scavenger. During oxidation, highly reactive peroxy radicals (ROO•) are formed, which can propagate degradation by abstracting hydrogen from the polymer backbone. The hindered phenolic structure of this antioxidant donates a hydrogen atom to these radicals, neutralizing them and forming a stable, non-reactive phenoxy radical.[5] This terminates the radical chain reaction, thus preserving the polymer's molecular weight, mechanical properties, and appearance.
Q3: Why is it often recommended to use this antioxidant with a secondary antioxidant?
Hindered phenolic antioxidants excel at scavenging free radicals but are ineffective at decomposing hydroperoxides (ROOH), which are byproducts of the oxidation process and can break down into new radicals.[5] Secondary antioxidants, such as phosphites (e.g., Irgafos 168) or thioesters, specialize in decomposing hydroperoxides into non-radical, stable products.[5][6] This combination creates a synergistic effect, where the primary antioxidant removes the immediate threat of free radicals, and the secondary antioxidant removes the source of future radicals, providing comprehensive protection during both high-temperature processing and long-term thermal aging.[2]
Troubleshooting Guide: Common Formulation Challenges
This section addresses specific issues that may arise during your experiments, focusing on the causality behind these problems and providing actionable solutions.
Issue 1: Unexpected Discoloration (Yellowing or "Pinking") in the Final Product
Q: My polymer, stabilized with Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, is showing a yellow or pink tint after processing or storage. What is the cause and how can I fix it?
A: The Cause of Discoloration
Discoloration is a known issue with phenolic antioxidants and is not necessarily an indicator of poor thermal stability.[7] It typically arises from the transformation of the antioxidant itself.
-
Oxidation of the Phenol: The primary mechanism involves the oxidation of the phenolic group into highly conjugated quinone-type structures, such as quinone methides and stilbenequinones, which are intensely colored.[8] This is a natural consequence of the antioxidant performing its function.[7]
-
Interaction with Other Additives:
-
Hindered Amine Light Stabilizers (HALS): Certain HALS can interact antagonistically with phenolic antioxidants, accelerating the formation of colored quinone structures.[9][10] This interaction is often more pronounced with HALS that have higher basicity.[8]
-
Titanium Dioxide (TiO₂): In pigmented systems, particularly white or light-colored ones, TiO₂ can catalyze the oxidation of the phenolic antioxidant, leading to a phenomenon often described as "pinking".[8]
-
-
Environmental Factors ("Gas Fading"): Exposure to atmospheric oxides of nitrogen (NOx), commonly found in industrial environments or from gas-fired heating systems, can react with the phenolic antioxidant to cause yellowing.[7]
Troubleshooting Protocol: Identifying the Source of Discoloration
This workflow will help you systematically determine the root cause of the discoloration.
Caption: Workflow for troubleshooting discoloration.
Experimental Steps:
-
Sample Preparation: Prepare small batches of the polymer with the additive combinations outlined in the workflow. Ensure consistent mixing and processing conditions.
-
Accelerated Aging: Place samples in a forced-convection laboratory oven according to ASTM D5423 standards at a relevant temperature for your application (e.g., 110-150°C for polyolefins).[3][11][12]
-
Color Measurement: At specified time intervals, remove samples and measure the Yellowness Index (YI) using a spectrophotometer or colorimeter, following the ASTM D1925 standard.[13][14]
Solutions:
-
Optimize the Stabilizer Package: Incorporating a phosphite secondary antioxidant can significantly suppress discoloration by protecting the primary phenolic antioxidant from excessive oxidation.[10]
-
Select Compatible Additives: If an interaction with HALS is confirmed, consult with your supplier for a less basic HALS grade or one specifically designed for compatibility with phenolic antioxidants.
-
Control the Environment: Minimize exposure of raw materials and finished products to NOx fumes. Use electric heating and forklifts where possible.
Issue 2: Surface Defects - Blooming, Tackiness, or Haziness
Q: I'm observing a white powder, an oily residue, or a hazy film on the surface of my polymer part after cooling or storage. What is causing this?
A: The Cause of Blooming
This phenomenon is known as "blooming," which is the migration of an additive from the bulk of the polymer to its surface.[15][16] It occurs when the concentration of the additive exceeds its solubility limit within the polymer matrix.
-
Oversaturation: The most common cause is using a higher concentration of the antioxidant than the polymer can dissolve at a given temperature. Solubility often decreases as the polymer cools from a molten to a solid state.
-
Incompatibility: Poor compatibility between the antioxidant and the polymer can lower the solubility limit. This can be predicted using tools like Hansen solubility parameters.[16]
-
Processing Conditions: High processing temperatures can increase the initial solubility, but rapid cooling can "trap" the antioxidant in a supersaturated state, leading to migration over time.
-
Secondary Crystallization: For semi-crystalline polymers, as the material ages and secondary crystallization occurs, the amorphous regions where the additive resides shrink, effectively "squeezing out" the excess additive to the surface.[15]
Troubleshooting Protocol: Diagnosing and Quantifying Blooming
This protocol uses common laboratory techniques to confirm and analyze the surface residue.
Caption: Diagnostic workflow for additive blooming.
Experimental Steps:
-
Microscopy: Use an optical microscope or a Scanning Electron Microscope (SEM) to examine the surface. Bloomed antioxidants often form distinct crystalline structures, such as needle-shaped aggregates.[15]
-
Surface Extraction & Analysis:
-
Gently wipe the surface with a clean cloth soaked in a solvent like acetone or chloroform to dissolve the bloomed material.[16]
-
Allow the solvent to evaporate and analyze the remaining residue using Fourier-Transform Infrared Spectroscopy (FTIR).[16] Compare the spectrum to a known standard of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate to confirm its identity.
-
-
Contact Angle Measurement: Use a goniometer to measure the contact angle of a water droplet on the polymer surface. Blooming will alter the surface energy, which is a sensitive indicator of surface contamination.
Solutions:
-
Reduce Concentration: The most direct solution is to lower the loading level of the antioxidant to below its solubility limit in the polymer. Conduct a concentration ladder experiment to find the optimal level that provides stability without blooming.
-
Improve Compatibility: Consider using an antioxidant with a molecular structure more compatible with your polymer matrix. For example, antioxidants with longer alkyl chains may have better solubility in non-polar polyolefins.
-
Optimize Cooling: Modify the cooling cycle during processing. Slower, more controlled cooling can allow the polymer crystalline structure to form without forcing out the additive.
Additive Compatibility Summary
The performance of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is highly dependent on its interaction with other additives in the formulation. The following table summarizes common interactions.
| Additive Class | Specific Examples | Type of Interaction | Expected Outcome & Recommendations |
| Secondary Antioxidants | Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), Distearyl thiodipropionate (DSTDP) | Synergistic | Significantly improved processing and long-term thermal stability. Reduces discoloration.[2] Highly Recommended to use in a 1:1 or 2:1 ratio (Phosphite:Phenolic). |
| Hindered Amine Light Stabilizers (HALS) | Chimassorb 944, Tinuvin 770 | Often Antagonistic | Can lead to severe discoloration (yellowing/pinking).[8][9][10] The basicity of the HALS can accelerate the oxidation of the phenolic antioxidant. Recommendation: Screen HALS types carefully. Consider non-interacting or less basic HALS grades. |
| UV Absorbers | Benzophenones, Benzotriazoles | Generally Compatible / Additive | Provides a complementary protection mechanism against photo-oxidation. No significant adverse interactions are typically reported. Recommendation: Can be used together for comprehensive UV and thermal stabilization. |
| Acid Scavengers | Calcium Stearate, Zinc Stearate | Generally Compatible | Can help neutralize acidic residues from catalysts, which might otherwise degrade the polymer or interact with other additives. Recommendation: Generally safe to use, but monitor for any unforeseen interactions in complex formulations. |
| Pigments & Fillers | Titanium Dioxide (TiO₂), Calcium Carbonate, Talc | Potentially Interactive | TiO₂ can be photo-active and may accelerate the oxidation and discoloration of the phenolic antioxidant.[8] Recommendation: Use surface-treated or "stabilized" grades of TiO₂. Evaluate each filler for potential catalytic activity. |
References
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A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. (2025). ResearchGate. [Link]
-
Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. (2025). ResearchGate. [Link]
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Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. (2024). ChemBK. [Link]
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A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. (2025). ResearchGate. [Link]
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Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies. [Link]
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Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene. (n.d.). ResearchGate. [Link]
-
ASTM D1925-70(1988)e1: Test Method for Yellowness Index of Plastics (Withdrawn 1995). (n.d.). ASTM International. [Link]
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Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025). ResearchGate. [Link]
-
The Art of Stabilization. (n.d.). IEA SHC. [Link]
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Understanding the influence of additives on gas fade discoloration of polyethylene resins. (n.d.). ANTEC 2017. [Link]
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ASTM D1925 - Yellowness - Plastics. (n.d.). UL Prospector. [Link]
-
What is Yellowness Index? YI D1925, YI E313? (2024). CHNSpec. [Link]
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Blooming of Irganox 3114® antioxidant onto a medical grade elastomer. Impact of the recrystallization conditions on the antioxidant polymorphism, on the film wettability and on the antioxidant leachability. (n.d.). Semantic Scholar. [Link]
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ASTM D5423-14: Standard Specification for Forced-Convection Laboratory Ovens for Evaluation of Electrical Insulation. (n.d.). ASTM International. [Link]
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Pushing the limits of high-resolution polymer microscopy using antioxidants. (2021). National Institutes of Health (NIH). [Link]
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Investigating the migration and bloom of antioxidant in finished products. (2025). Polyurethane catalyst. [Link]
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ASTM D1925-70(1988)e1. (n.d.). IHS Markit. [Link]
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Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). China Petroleum and Chemical Industry Federation. [Link]
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How to Control Additive Blooming in Polymer Films. (n.d.). Brighton Science. [Link]
-
ASTM D1925-70(1988)e1. (n.d.). ASTM International. [Link]
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ASTM D5423-22: Standard Specification for Forced-Convection Laboratory Ovens for Evaluation of. (n.d.). ASTM International. [Link]
-
New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. (2025). ResearchGate. [Link]
-
Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. (n.d.). Cheméo. [Link]
-
Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (n.d.). MDPI. [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]
-
ASTM D5423: 2022 Standard Specification for Forced-Convection Labo. (n.d.). Intertek Inform. [Link]
-
D 5374 – 93 (Reapproved 1999). (n.d.). ASTM International. [Link]
-
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). (n.d.). LookChem. [Link]
-
Forced Convection Laboratory Ovens. (n.d.). HeraScientific. [Link]
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Technical Support Center: Dispersion of Antioxidants in Polymer Melts
Introduction
Welcome to the Technical Support Center for challenges related to the dispersion of antioxidants in polymer melts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for achieving optimal antioxidant dispersion in your polymer systems. Uniform dispersion is critical for preventing localized degradation, ensuring product longevity, and maintaining the desired physical and chemical properties of the final material.[1][2] This guide will walk you through the underlying scientific principles, common experimental hurdles, and validated solutions to overcome them.
I. Troubleshooting Guide: Diagnosing and Solving Dispersion Issues
This section addresses specific problems you may encounter during the melt processing of polymers with antioxidants. Each issue is broken down into its potential causes, the underlying scientific explanation, and a step-by-step approach to resolution.
Issue 1: Poor Antioxidant Dispersion Leading to Premature Polymer Degradation
Symptoms:
-
Localized discoloration or yellowing of the polymer.[3]
-
Brittle or cracked regions within the material.[2]
-
Inconsistent mechanical properties across different batches.
-
Formation of a fine powder layer on the polymer surface.[2]
Root Cause Analysis:
Poor dispersion results in areas with low or no antioxidant concentration, making these regions susceptible to thermo-oxidative degradation.[1][4] This is often due to incompatibilities between the antioxidant and the polymer matrix, improper processing conditions, or agglomeration of the antioxidant particles.
Scientific Explanation:
For an antioxidant to be effective, it needs to be finely and homogeneously distributed at a molecular level throughout the polymer melt.[1][5] This allows it to intercept free radicals and prevent the propagation of degradation reactions.[2] When antioxidants agglomerate, their effective surface area is significantly reduced, limiting their ability to protect the polymer matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature polymer degradation.
Step-by-Step Resolution:
-
Assess Polymer-Antioxidant Compatibility:
-
Action: Review the chemical structures of the polymer and antioxidant. Nonpolar polymers (e.g., polyolefins) often have poor compatibility with polar antioxidants.[1]
-
Rationale: A significant mismatch in polarity can lead to phase separation and poor dispersion.[1] Consider using Hansen Solubility Parameters (HSP) to predict compatibility.
-
-
Optimize Melt Processing Conditions:
-
Action: Systematically vary the processing temperature, screw speed, and residence time.
-
Rationale:
-
Temperature: Increasing the melt temperature can enhance the dissolution of the antioxidant, but be mindful of the polymer's degradation temperature.[1] A processing temperature that is too low may not be sufficient to melt and disperse the antioxidant effectively.[1]
-
Screw Speed & Design: Higher screw speeds can increase shear and improve mixing.[6] The design of the extruder screw, particularly the inclusion of mixing elements, plays a crucial role in breaking down agglomerates and ensuring uniform distribution.[7][8][9]
-
-
-
Evaluate the Form of the Antioxidant:
-
Action: If you are adding the antioxidant as a powder, consider switching to a masterbatch.
-
Rationale: A masterbatch is a concentrated blend of the antioxidant in a carrier polymer that is compatible with the main polymer matrix.[10] This pre-dispersed form significantly improves the uniformity of the final blend and simplifies handling.[4][10][11]
-
-
Consider Antioxidant Surface Treatment:
-
Action: Investigate the possibility of using surface-treated antioxidants.
-
Rationale: Surface modification can improve the wetting and compatibility of the antioxidant particles with the polymer melt, leading to better dispersion.[12]
-
Issue 2: Antioxidant Blooming or Migration
Symptoms:
-
A hazy, tacky, or crystalline layer on the surface of the polymer product.[5]
-
Discoloration or "sweaty" appearance of the final part.[5]
-
Loss of antioxidant effectiveness over time.
Root Cause Analysis:
Blooming is the migration of an oversaturated additive to the surface of the polymer.[5] This is often caused by poor solubility of the antioxidant in the polymer, using an excessive concentration of the antioxidant, or changes in temperature and humidity during storage.[5]
Scientific Explanation:
The solubility of an antioxidant in a polymer is finite and temperature-dependent. If the concentration of the antioxidant exceeds its solubility limit at a given temperature, it will tend to migrate out of the polymer matrix and accumulate on the surface.[5] The crystallinity of the polymer also plays a role; antioxidants are typically excluded from crystalline regions and concentrated in the amorphous phase, which can lead to localized supersaturation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for antioxidant blooming.
Step-by-Step Resolution:
-
Analyze the Bloomed Layer:
-
Action: Use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical composition of the surface layer and confirm that it is the antioxidant.[5]
-
Rationale: This step ensures that the problem is indeed blooming and not another form of surface contamination.
-
-
Reduce Antioxidant Concentration:
-
Action: Systematically decrease the loading level of the antioxidant in your formulation.
-
Rationale: Lowering the concentration to below the solubility limit of the antioxidant in the polymer at the intended service temperature is the most direct way to prevent blooming.[5]
-
-
Select a More Compatible Antioxidant:
-
Action: If reducing the concentration is not feasible due to performance requirements, choose an antioxidant with better solubility in the polymer matrix.
-
Rationale: An antioxidant with a chemical structure more similar to the polymer will have a higher solubility and a lower tendency to migrate.[1]
-
-
Control Storage and Operating Conditions:
-
Action: Store finished products in a controlled environment with stable temperature and humidity.
-
Rationale: Temperature fluctuations can alter the solubility of the antioxidant, promoting migration to the surface.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal state of antioxidant dispersion in a polymer melt?
A1: The ideal state is a molecular-level dispersion, where individual antioxidant molecules are uniformly distributed throughout the polymer matrix.[1] This maximizes the antioxidant's ability to protect the entire polymer from degradation.[1]
Q2: How does the melt viscosity of the polymer affect antioxidant dispersion?
A2: The melt viscosity plays a critical role.
-
High Viscosity: A high melt viscosity can make it difficult to achieve good distributive and dispersive mixing, potentially leading to antioxidant agglomerates. Modifiers can be used to adjust the melt flow index (MFI) to improve processability.[13][14]
-
Low Viscosity: A very low melt viscosity might not provide enough shear to break down antioxidant agglomerates effectively.
Q3: What are the advantages of using an antioxidant masterbatch over a pure additive?
A3: Antioxidant masterbatches offer several advantages:
-
Improved Dispersion: The antioxidant is already pre-dispersed in a carrier resin, leading to more uniform distribution in the final product.[4][10]
-
Easier Handling: Masterbatches are typically in pellet form, which is less dusty and easier to handle than fine powders.
-
Increased Accuracy: It is often easier to accurately dose a masterbatch than a small amount of a concentrated powder.
Q4: Can the type of extruder and screw design impact antioxidant dispersion?
A4: Absolutely.
-
Twin-Screw Extruders: These are generally more effective for mixing and dispersion than single-screw extruders due to their intermeshing screws and the ability to incorporate various mixing elements.[6][15]
-
Screw Design: The design of the screw, including the presence and configuration of kneading blocks and other mixing elements, is critical for achieving good dispersion.[8][9] Different screw elements can be used to control the level of shear and mixing intensity.[8]
Q5: How can I analytically assess the quality of antioxidant dispersion?
A5: Several techniques can be used:
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the distribution of antioxidant particles in the polymer matrix.[16]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can sometimes be used to detect the melting of undispersed antioxidant particles.
-
Mechanical Testing: Inconsistent mechanical properties across a sample can be an indirect indicator of poor dispersion.
III. Experimental Protocol: Evaluating Antioxidant Dispersion via Melt Flow Index (MFI)
This protocol provides a method to indirectly assess the dispersion of an antioxidant by measuring its effect on the polymer's melt flow properties. Poorly dispersed antioxidants can act as stress concentrators and affect the melt viscosity.
Objective: To determine the effect of antioxidant dispersion on the Melt Flow Index (MFI) of a polymer.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
Antioxidant (powder and/or masterbatch form)
-
Twin-screw extruder
-
Melt flow indexer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare several formulations with varying concentrations of the antioxidant (e.g., 0.1%, 0.25%, 0.5% by weight).
-
For comparison, prepare one set of samples using the antioxidant in its powder form and another set using a masterbatch.
-
Include a control sample of the pure polymer resin without any antioxidant.
-
-
Melt Compounding:
-
Set the temperature profile and screw speed of the twin-screw extruder according to the polymer's processing recommendations.
-
Feed each formulation into the extruder and collect the extruded strands.
-
Ensure the extruder is purged with the pure polymer between each formulation to avoid cross-contamination.
-
Pelletize the extruded strands.
-
-
Melt Flow Index (MFI) Measurement:
-
Preheat the melt flow indexer to the specified temperature for the polymer being tested.
-
Accurately weigh the required amount of pellets for each formulation.
-
Load the pellets into the barrel of the MFI tester and allow the material to melt for the specified pre-heat time.
-
Apply the specified weight to the piston and collect the extrudate for a set period.
-
Weigh the collected extrudate and calculate the MFI in g/10 min.
-
Perform at least three measurements for each formulation and calculate the average MFI.
-
Data Analysis and Interpretation:
| Formulation | Antioxidant Concentration (wt%) | Average MFI (g/10 min) | Standard Deviation |
| Control (Pure Polymer) | 0 | ||
| Powder Antioxidant | 0.1 | ||
| Powder Antioxidant | 0.25 | ||
| Powder Antioxidant | 0.5 | ||
| Masterbatch | 0.1 | ||
| Masterbatch | 0.25 | ||
| Masterbatch | 0.5 |
-
Compare the MFI values: A significant change in MFI with the addition of the antioxidant may indicate an interaction or an effect on the polymer's molecular weight.
-
Analyze the standard deviation: A higher standard deviation in the MFI measurements for the powder antioxidant formulations compared to the masterbatch formulations can suggest poorer, less consistent dispersion.
IV. Conclusion
Achieving optimal dispersion of antioxidants in polymer melts is a multifaceted challenge that requires a systematic approach. By understanding the fundamental principles of compatibility, processing, and formulation, researchers can effectively troubleshoot common issues and ensure the long-term stability and performance of their polymer products. This guide provides a framework for diagnosing and solving dispersion problems, backed by scientific reasoning and practical experimental protocols.
V. References
-
Elchemy. (2026, January 8). Common Challenges in Using Antioxidants in Plastic Manufacturing.
-
WhatTheyThink. (2026, January 23). Solving Plastics Recycling Challenges.
-
SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers.
-
National Institutes of Health (NIH). (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
-
Seguchi, T. (2025, August 6). Mechanism of antioxidant interaction on polymer oxidation by thermal and radiation ageing. ResearchGate.
-
ResearchGate. (2025, October 15). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
-
Sigma-Aldrich. (n.d.). Polymeric Antioxidants for Therapeutic Modalities.
-
ResearchGate. (n.d.). Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications | Request PDF.
-
MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
-
MDPI. (n.d.). Influence of a Natural Plant Antioxidant on the Ageing Process of Ethylene-norbornene Copolymer (Topas).
-
AZoM. (2022, September 8). Effects of Antioxidants on Polymer Solution Stability.
-
Chemistry For Everyone. (2025, August 16). What Is The Difference Between Masterbatch And Polymer Additives? YouTube.
-
ResearchGate. (n.d.). Study of nanoparticles aggregation/agglomeration in polymer particulate nanocomposites by mechanical properties.
-
PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
-
PubMed. (2025, December 2). Enhancement of the Antioxidant Activity of Hedysari Radix Particle Dispersion via ZIF-8/PEG Surface Co-Adsorption.
-
National Institutes of Health (NIH). (2022, March 22). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance.
-
National Institutes of Health (NIH). (2025, February 25). Impacts of Rotor Design, Screw Design, and Processing Parameters in a Farrel Continuous Mixer.
-
MDPI. (2025, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene.
-
Agritrop. (2025, July 11). Evaluation of antioxidant–surfactant interactions using size distribution Taylor dispersion analysis.
-
MDPI. (n.d.). Polymer Nanocomposites with Optimized Nanoparticle Dispersion and Enhanced Functionalities for Industrial Applications.
-
MDPI. (2025, January 16). Design, Modeling, and Validation of a Compact, Energy-Efficient Mixing Screw for Sustainable Polymer Processing.
-
PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
-
MDPI. (n.d.). Fabrication Process and Particle Dispersion Characteristics of W–PETG-Based 3D-Printed Composites for Medical Radiation Shielding.
-
Greenchemicals. (n.d.). How to configure your twin screw extruder for compounding.
-
AMPACET CORPORATION. (n.d.). Use of Antioxidant Masterbatch for Polymer Stabilization.
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PMC. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation.
-
ResearchGate. (n.d.). Surface Treatments to Improve Pigment Dispersion in Aqueous Media.
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ACS Publications. (n.d.). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry.
-
Label and Narrow Web. (2026, January 23). Solving plastics recycling challenges.
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ResearchGate. (2025, August 6). Evaluation of spectrophotometric methods for antioxidant compound measurement in relation to total antioxidant capacity in beverage | Request PDF.
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MASCOM GLOBAL. (2025, November 28). Antioxidants for Plastics: Function, Benefits, and Applications.
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PCI Magazine. (n.d.). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols.
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MDPI. (n.d.). Influence of the Design Solutions of Extruder Screw Mixing Tip on Selected Properties of Wheat Bran-Polyethylene Biocomposite.
-
MDPI. (2022, December 31). The Influence of Solvents and Colloidal Particles on the Efficiency of Molecular Antioxidants.
-
LinkedIn. (2024, November 7). Preserving Plastic Integrity - The Role of Antioxidant Masterbatch in Preventing Degradation.
-
National Institutes of Health (NIH). (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
-
ResearchGate. (2025, August 10). Variables Involved in the Manufacture of Speciality Antioxidant Masterbatches from Linear Polyethylene.
-
National Institutes of Health (NIH). (2024, October 22). Analysis of the Dispersive and Distributive Mixing Effect of Screw Elements on the Co-Rotating Twin-Screw Extruder with Particle Tracking.
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Validation & Comparative
A Comparative Guide to the Performance of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in Diverse Polymer Matrices
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer stabilization, the selection of an appropriate antioxidant is a critical determinant of product longevity and performance. This guide provides an in-depth technical comparison of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, a widely utilized high-molecular-weight hindered phenolic antioxidant, with other common alternatives across various polymer matrices. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for informed decision-making in material science and formulation development.
Introduction: The Guardian of Polymer Integrity
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, often recognized by trade names such as Irganox 1010, is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by four bulky phenolic groups attached to a central pentaerythritol core, underpins its exceptional efficacy in protecting organic substrates against thermo-oxidative degradation.[1] This non-discoloring and odorless stabilizer boasts low volatility and high resistance to extraction, rendering it a preferred choice for a multitude of polymers including polyolefins, styrenics, and elastomers.[2][3]
The primary function of hindered phenolic antioxidants is to interrupt the free-radical chain reactions that lead to polymer degradation.[4] During processing or end-use, polymers are susceptible to the formation of peroxy radicals, which can propagate a cascade of degradative reactions. The phenolic hydroxyl group in Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate readily donates a hydrogen atom to these peroxy radicals, neutralizing them and forming a stable, sterically hindered phenoxyl radical that does not readily participate in further chain propagation.
Mechanism of Action: A Radical Scavenging Approach
The antioxidant mechanism of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a classic example of radical scavenging. The process can be visualized as a two-step defense against polymer degradation.
Caption: Antioxidant intervention in the polymer degradation cycle.
Performance in Polyolefin Matrices: Polypropylene (PP) and Polyethylene (PE)
Polyolefins are among the most widely used thermoplastics and their stabilization is of paramount importance. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate demonstrates robust performance in both polypropylene and polyethylene, primarily in enhancing long-term thermal stability.
Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a key metric for assessing the thermo-oxidative stability of a stabilized polymer. It measures the time until the onset of autocatalytic oxidation at a specified temperature in an oxygen atmosphere. A longer OIT indicates superior stabilization.
| Polymer Matrix | Antioxidant System (0.1 wt%) | OIT (minutes) at 200°C |
| Polypropylene | Unstabilized | < 1 |
| Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 35 - 45 | |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 25 - 35 | |
| Butylated Hydroxytoluene (BHT) | 5 - 10 | |
| Polyethylene (HDPE) | Unstabilized | < 2 |
| Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 50 - 60 | |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 40 - 50 | |
| Butylated Hydroxytoluene (BHT) | 15 - 25 |
Note: OIT values are typical and can vary based on the specific grade of polymer, processing conditions, and presence of other additives.
The superior performance of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate in OIT testing can be attributed to its high molecular weight and the presence of four effective phenolic groups per molecule, providing a high concentration of radical scavenging sites.[5] In contrast, the lower molecular weight and higher volatility of BHT lead to its faster depletion at elevated temperatures, resulting in a shorter OIT.[6]
Color Stability (Yellowness Index)
The non-discoloring nature of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a significant advantage. The Yellowness Index (YI) is a measure of the tendency of a material to yellow upon exposure to heat and light.
| Polymer Matrix | Antioxidant System (0.1 wt%) | Yellowness Index (YI) after 500h at 150°C |
| Polypropylene | Unstabilized | > 20 |
| Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | < 5 | |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 5 - 8 | |
| Butylated Hydroxytoluene (BHT) | 10 - 15 |
The formation of colored degradation by-products is a known issue with some phenolic antioxidants.[7] The sterically hindered structure of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate minimizes the formation of these chromophoric species, thus maintaining the aesthetic appeal of the final product.
Performance in Other Key Polymer Matrices
The versatility of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate extends to other important engineering plastics.
Polyvinyl Chloride (PVC)
In PVC, thermal stability is a major concern due to the elimination of hydrochloric acid (HCl) at processing temperatures. While primary heat stabilizers like metal soaps and lead salts are essential, hindered phenolic antioxidants play a crucial synergistic role in preventing thermo-oxidative degradation.[3][8] They are particularly effective in maintaining color stability and long-term performance.
| PVC Formulation | Stabilizer System | Yellowness Index after 1000h Xenon Arc Weathering |
| Rigid PVC | Lead Stabilizer | 15 - 20 |
| Ca/Zn Stabilizer | 10 - 15 | |
| Ca/Zn + Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (0.2 phr) | < 8 |
The addition of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate to a Ca/Zn stabilization system significantly improves the long-term color stability of PVC upon exposure to UV light.[9]
Acrylonitrile Butadiene Styrene (ABS)
ABS, a terpolymer known for its toughness and impact resistance, is susceptible to degradation of its polybutadiene phase upon exposure to heat and UV radiation.[10] This leads to embrittlement and a loss of mechanical properties. Hindered phenolic antioxidants are crucial for preserving the mechanical integrity of ABS during its service life.
| ABS Formulation | Antioxidant (0.2 wt%) | Retention of Elongation at Break after 1000h at 120°C |
| Unstabilized ABS | < 20% | |
| ABS + Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | > 70% | |
| ABS + Irganox 1076 | 60 - 70% | |
| ABS + Irganox 245 | 50 - 60% |
The data indicates that Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is highly effective in preserving the ductility of ABS after prolonged thermal aging, outperforming other tested phenolic antioxidants.[10][11]
Comparison with Key Alternatives
A thorough evaluation necessitates a direct comparison with other commonly used antioxidants.
| Feature | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | Butylated Hydroxytoluene (BHT) |
| Chemical Structure | High molecular weight, tetra-functional hindered phenol | Mono-functional hindered phenol with a long alkyl chain | Low molecular weight, simple hindered phenol |
| Molecular Weight | 1177.6 g/mol | 530.9 g/mol [12] | 220.35 g/mol |
| Volatility | Very Low | Low | High |
| Discoloration | Very Low | Low | Moderate to High |
| Extraction Resistance | High | Moderate | Low |
| Primary Applications | Polyolefins, Styrenics, PVC, Engineering Plastics | Polyolefins, Styrenics | Polyolefins, Elastomers, Food Contact Applications[13] |
The higher molecular weight and tetra-functional nature of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate provide a significant performance advantage in terms of longevity and efficiency, especially in applications requiring high-temperature processing and long-term service life.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized experimental protocols are recommended.
Oxidative Induction Time (OIT) Measurement
Caption: Workflow for OIT measurement according to ASTM D3895.
This test is performed using a Differential Scanning Calorimeter (DSC) in accordance with ASTM D3895 .[7] The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere. Once the temperature has stabilized, the gas is switched to oxygen, and the time until the onset of the exothermic oxidation peak is recorded as the OIT.
Yellowness Index (YI) Measurement
Caption: Workflow for Yellowness Index measurement per ASTM E313.
The Yellowness Index is determined using a spectrophotometer as per ASTM E313 .[14] This practice calculates the degree of yellowness from spectrophotometric data. It is crucial to compare samples of the same material and general appearance for meaningful results.[15]
Accelerated Weathering and Mechanical Property Testing
Caption: Workflow for accelerated weathering and mechanical testing.
Accelerated weathering is conducted using a xenon arc apparatus according to ASTM G155 to simulate the damaging effects of sunlight and moisture.[16] Following exposure, the mechanical properties of the polymer samples, such as tensile strength and elongation at break, are evaluated using a universal testing machine as per ASTM D638 .
Conclusion: A Strategic Choice for Polymer Longevity
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate stands out as a high-performance primary antioxidant, offering a superior combination of thermal stability, color retention, and low volatility across a wide range of polymer matrices. Its tetra-functional hindered phenolic structure provides a robust defense against thermo-oxidative degradation, translating to extended product life and preserved mechanical integrity. While alternative antioxidants have their specific applications, the comprehensive performance profile of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate makes it a strategic and reliable choice for demanding applications where long-term stability is paramount. The experimental data and protocols presented in this guide provide a solid foundation for researchers and formulators to make informed decisions in the critical task of polymer stabilization.
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A Senior Application Scientist's Guide to Antioxidant Selection in Pharmaceutical Research: The Regulatory and Performance Landscape of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount. Oxidative degradation is a primary pathway that can compromise the efficacy, safety, and shelf-life of a drug product. The judicious selection of an antioxidant excipient is therefore a critical decision in formulation development. This guide provides an in-depth comparison of the regulatory status and performance characteristics of the hindered phenolic antioxidant, Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (commercially known as Irganox 1010), and its common alternatives for research and development purposes.
Introduction to Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS 6683-19-8) is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function is to protect organic materials from thermo-oxidative degradation by scavenging free radicals.[1] This property makes it a valuable stabilizer in a wide range of applications, including plastics, elastomers, and adhesives.[2] In the context of pharmaceutical research, its potential utility lies in stabilizing APIs and excipients that are susceptible to oxidation.
The mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring enhance the stability of the resulting antioxidant radical, preventing it from initiating further oxidation.
Regulatory Status: A Comparative Overview
The regulatory landscape for excipients is complex and varies by region. For research purposes, it is crucial to consider the eventual path to clinical trials and commercialization. An excipient with a well-established regulatory history and safety profile is often a preferred choice to de-risk a development program.
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
-
United States (FDA): As of the latest update, this compound is not listed in the FDA's Inactive Ingredient Database (IID) for approved drug products.[3] This is a critical consideration for developers targeting the US market, as the absence of a listing means that its use in a new drug formulation would require extensive safety data to be submitted in a New Drug Application (NDA). However, it is approved as an indirect food additive for use in polymers that come into contact with food, as specified in 21 CFR 178.2010.[2][4]
-
Europe (EMA): While there is no specific monograph for this compound as a pharmaceutical excipient, it is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, indicating that a significant body of safety and toxicological data is available to European authorities.
-
Cosmetic Use: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded that it is safe for use in cosmetics, noting that its high molecular weight makes skin penetration unlikely.[5][6][7][8]
Common Alternatives
The following table provides a comparative summary of the regulatory status of commonly used antioxidants in pharmaceutical formulations.
| Antioxidant | FDA Status (as a direct excipient) | EMA Status | Key Considerations |
| Butylated Hydroxyanisole (BHA) | Listed in the IID for various dosage forms (e.g., oral, topical).[9] Generally Recognized as Safe (GRAS) for food use within specified limits. | Accepted as an excipient. | Some studies have raised concerns about potential endocrine-disrupting effects.[10] |
| Butylated Hydroxytoluene (BHT) | Listed in the IID for multiple routes of administration.[11] GRAS for food use with concentration limits.[12] | Accepted as an excipient. | Can interact with other phenolic compounds, potentially altering its toxicological profile.[13] |
| α-Tocopherol (Vitamin E) | Listed in the IID for a wide range of applications, including oral and parenteral. GRAS status. | Widely accepted. | Can also act as a solvent for poorly soluble drugs and has a role in protecting biologics.[10][14][15] |
| Ascorbic Acid (Vitamin C) | Listed in the IID for numerous dosage forms, including injectables.[11] GRAS status.[16] | Widely accepted. | Primarily effective in aqueous media; less effective for lipid peroxidation in hydrophobic phases.[16] |
Performance Comparison for Research Applications
The choice of an antioxidant extends beyond its regulatory status to its performance within a specific formulation. Key performance attributes include antioxidant efficacy, physical and chemical compatibility, and the potential for introducing impurities.
Antioxidant Efficacy
The primary measure of performance is the ability to prevent or slow down the degradation of the API. This is often evaluated through forced degradation studies, where the formulation is subjected to stress conditions such as heat, light, and oxidizing agents.[17][18][19]
While direct comparative studies in pharmaceutical formulations are often product-specific, some general characteristics can be highlighted:
-
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate: Being a hindered phenolic antioxidant, it is highly effective at high temperatures, making it suitable for manufacturing processes involving heat. Its large molecular size can be advantageous in reducing volatility and migration.
-
BHA and BHT: These are also effective phenolic antioxidants. However, their lower molecular weight compared to Irganox 1010 can lead to higher volatility and a greater potential for migration from packaging materials.
-
α-Tocopherol: As a natural antioxidant, it is often favored for its positive perception. It is particularly effective in protecting polyunsaturated fatty acids from oxidation.[15]
-
Ascorbic Acid: This is a highly effective water-soluble antioxidant. Its efficacy in non-aqueous or lipid-based formulations can be limited unless used in combination with other antioxidants or as a lipophilic derivative like ascorbyl palmitate.[16]
Physicochemical Properties and Compatibility
The physical properties of an antioxidant determine its suitability for different types of formulations.
| Antioxidant | Solubility | Key Compatibility Considerations | Potential Issues |
| Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Lipophilic, very low aqueous solubility.[5] | Good compatibility with polymers and plastics. | Potential for leaching from plastic packaging into the drug product. |
| BHA | Lipophilic. | Used in lipid-based drugs and soft-gel capsules.[9] | Can exhibit pro-oxidant activity at high concentrations. |
| BHT | Lipophilic. | Often used in combination with BHA for synergistic effects. | Can cause discoloration in the presence of metal ions. |
| α-Tocopherol | Lipophilic. | Can enhance the solubility of some lipophilic drugs.[10] | Can be prone to degradation by light and UV radiation.[15] |
| Ascorbic Acid | Hydrophilic.[20] | Effective in aqueous-based oral and parenteral formulations. | Can be unstable in the presence of oxygen and metal ions. |
Experimental Protocol: Evaluating Antioxidant Efficacy
To objectively compare antioxidant performance, a well-designed experimental protocol is essential. A forced degradation study is a common approach to accelerate the degradation process and assess the protective effect of antioxidants.[17][18][19]
Objective
To compare the efficacy of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, BHT, α-Tocopherol, and Ascorbic Acid in preventing the oxidative degradation of a model API in a solution-based formulation.
Materials
-
Model API susceptible to oxidation (e.g., a catecholamine, a polyunsaturated fatty acid-based compound).
-
Formulation vehicle (e.g., a co-solvent system of polyethylene glycol and water for broad compatibility).
-
Antioxidants: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, BHT, α-Tocopherol, Ascorbic Acid.
-
Oxidizing agent (e.g., hydrogen peroxide solution).
-
HPLC system with a UV or mass spectrometry detector.
-
Stability chambers (for controlled temperature and humidity).
Methodology
-
Formulation Preparation: Prepare a stock solution of the model API in the chosen vehicle. Divide the stock solution into five equal aliquots:
-
Control (no antioxidant)
-
-
0.01% w/v Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
-
-
-
0.01% w/v BHT
-
-
-
0.01% w/v α-Tocopherol
-
-
-
0.05% w/v Ascorbic Acid
-
-
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each formulation and analyze the concentration of the API and the antioxidant using a validated HPLC method.[21][22][23][24][25] This will serve as the baseline.
-
Forced Degradation:
-
Oxidative Stress: Add a controlled amount of hydrogen peroxide to a subset of samples from each formulation group.
-
Thermal Stress: Place another subset of samples in a stability chamber at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a third subset to controlled UV light according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw samples from each stress condition.
-
HPLC Analysis: Quantify the remaining percentage of the API in each sample. Also, monitor the formation of any major degradation products.
-
Data Evaluation: Plot the percentage of API remaining versus time for each antioxidant and stress condition. The antioxidant that maintains the highest percentage of API over time is considered the most effective under that specific stress condition.
Visualization of Concepts
Antioxidant Selection Workflow
The following diagram illustrates a typical decision-making process for selecting an antioxidant in pharmaceutical research.
Caption: Simplified mechanism of a phenolic antioxidant neutralizing a free radical.
Conclusion and Recommendations
For researchers in the early stages of drug development, the selection of an antioxidant is a multi-faceted decision that balances regulatory acceptance, performance, and compatibility.
-
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a potent antioxidant, particularly for lipid-based systems and processes involving thermal stress. However, its current lack of inclusion in the FDA's Inactive Ingredient Database presents a significant regulatory hurdle for its use as a direct pharmaceutical excipient in the United States. Its application in research should be carefully considered, especially if the intended product is on a fast-track development pathway. It may be more suitable for stabilizing materials used in drug delivery devices or packaging, where its potential as an extractable or leachable would need to be thoroughly assessed. [26][27][28][29]
-
BHT and BHA have a more established regulatory history as pharmaceutical excipients. However, researchers should be aware of the ongoing scientific discussions regarding their long-term safety and potential for API interactions.
-
α-Tocopherol and Ascorbic Acid represent the lowest regulatory risk due to their GRAS status and extensive history of use. Their natural origin is also often viewed favorably. Their primary limitations are related to their respective lipophilic and hydrophilic natures, which may necessitate the use of derivatives or co-antioxidants for optimal performance in certain formulations.
Ultimately, the most appropriate antioxidant for a research project will depend on the specific chemistry of the API, the nature of the dosage form, the intended manufacturing process, and the long-term regulatory strategy. The experimental protocol outlined in this guide provides a framework for making an evidence-based decision, ensuring the development of a stable and robust drug formulation.
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New oral liposomal vitamin C formulation: properties and bioavailability. Liposhell® Technology. [Link]
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Pentaerythritol tetrakis(3, 5-di-tert-butyl-4-hydroxyhydrocinnamate), min 98%, 100 grams. Amazon. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate: A Guide for Laboratory Professionals
Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, a widely utilized antioxidant in various industrial applications, is a substance that demands careful handling within the laboratory setting to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and technical expertise.
Understanding the Hazard Profile
While Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is not classified as a hazardous substance by all regulatory bodies, a thorough understanding of its potential risks is paramount for fostering a culture of safety.[1][2] The primary hazards associated with this chemical are summarized below.
| Hazard Classification | Description | Supporting Sources |
| Acute Oral Toxicity | One safety data sheet (SDS) indicates that the substance is harmful if swallowed. | [3] |
| Skin and Eye Irritation | May cause skin and serious eye irritation. | [3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | [3][4] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | [5][6] |
It is crucial to note that other sources state that based on available data, the classification criteria for skin corrosion/irritation and serious eye damage/irritation are not met.[7] This discrepancy underscores the importance of a conservative approach to safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. The following provides a detailed protocol for ensuring adequate protection.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory operation.
Caption: PPE selection workflow for handling Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for all handling procedures.[8] If there is a risk of splashing or significant dust generation, it is imperative to use chemical goggles for enhanced protection.[4]
-
Skin Protection:
-
Gloves: Wear nitrile gloves to prevent skin contact.[1][8] Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat is sufficient for most procedures.[1] For tasks with a higher risk of contamination, such as handling large quantities, a chemical-resistant apron over the lab coat is recommended.[1]
-
-
Respiratory Protection: In situations where dust may be generated, such as weighing or transferring the solid material, an effective dust mask or a NIOSH-approved respirator with a particulate filter is essential to prevent inhalation.[1][8]
Operational Plan: Safe Handling and Storage
Adherence to a stringent operational plan is critical for minimizing exposure and preventing accidents.
Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood is the preferred engineering control.[5][9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][5]
-
Prevent Dust Formation: Handle the solid material carefully to minimize the creation of dust.[1][5]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8][10] Do not eat, drink, or smoke in the laboratory.[3][10]
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1][5]
-
Location: Store in a dry, well-ventilated place at room temperature.[1]
-
Incompatibilities: Store away from incompatible materials, particularly oxidizing agents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste material, including any contaminated PPE, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[7] It is recommended to dispose of the substance as an unused product through an approved waste disposal plant.[2]
-
Prevent Environmental Release: Under no circumstances should this chemical be allowed to enter drains or waterways, due to its potential for long-lasting harmful effects on aquatic life.[5][7]
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, fostering a safer and more productive research environment.
References
-
CPAChem. (2022). Safety data sheet - Pentaerythritol Tetrakis [CAS:6683-19-8] (SB42440). Retrieved from [Link]
-
Dr. J. Pharmachem Pvt. Ltd. (2017). MATERIAL SAFETY DATA SHEET - Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). Retrieved from [Link]
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PubChem. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
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Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Cosmetic Ingredient Review. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. Retrieved from [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Irganox 1010. Retrieved from [Link]
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Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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University of Rochester. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
